ML604440
Description
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Structure
2D Structure
Properties
IUPAC Name |
[(1R)-3-methyl-1-[[2-methyl-2-[[2-(trifluoromethyl)benzoyl]amino]propanoyl]amino]butyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BF3N2O4/c1-10(2)9-13(18(26)27)22-15(25)16(3,4)23-14(24)11-7-5-6-8-12(11)17(19,20)21/h5-8,10,13,26-27H,9H2,1-4H3,(H,22,25)(H,23,24)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZZVDHGNHGNAI-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(C)(C)NC(=O)C1=CC=CC=C1C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H](CC(C)C)NC(=O)C(C)(C)NC(=O)C1=CC=CC=C1C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BF3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ML604440: A Technical Guide to its Mechanism of Action as a Selective Immunoproteasome Subunit LMP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML604440 is a specific, cell-permeable small molecule inhibitor of the β1i (LMP2) subunit of the immunoproteasome. This document provides an in-depth technical overview of its mechanism of action, drawing upon key preclinical studies. While this compound demonstrates high selectivity for its target, its efficacy in modulating immune responses is most pronounced when used in combination with an inhibitor of the β5i (LMP7) subunit. This synergistic co-inhibition strategy has been shown to significantly impair MHC class I antigen presentation, reduce the secretion of pro-inflammatory cytokines, and modulate T helper cell differentiation. This guide summarizes the available quantitative data, details the experimental protocols used to elucidate its function, and provides visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Selective Inhibition of the Immunoproteasome Subunit β1i (LMP2)
The immunoproteasome is a specialized form of the proteasome found predominantly in hematopoietic cells and in other cells upon stimulation with pro-inflammatory cytokines like interferon-γ (IFN-γ). It plays a crucial role in processing proteins into peptides for presentation by MHC class I molecules, thereby initiating cytotoxic T lymphocyte (CTL) responses. The immunoproteasome's catalytic core contains three distinct active subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), which replace their constitutive counterparts (β1, β2, and β5).
This compound is a dipeptide boronate that acts as a highly selective inhibitor of the chymotrypsin-like activity of the β1i (LMP2) subunit[1]. Its inhibitory action is central to its biological effects. However, studies have consistently shown that the inhibition of LMP2 alone by this compound has minimal impact on key immunological functions[1][2][3][4]. The therapeutic potential of targeting LMP2 with this compound is realized through a synergistic interaction when the β5i (LMP7) subunit is simultaneously inhibited.
Synergistic Effects of Co-inhibition of LMP2 and LMP7
The combination of this compound with an LMP7 inhibitor, such as PRN1126 or ONX-0914 (which inhibits both LMP7 and, with prolonged exposure, LMP2), leads to a significant potentiation of immunological effects that are not observed with either inhibitor alone[1][3]. This synergy is the cornerstone of the therapeutic rationale for using this compound.
Impairment of MHC Class I Antigen Presentation
Co-inhibition of LMP2 and LMP7 leads to a significant reduction in the surface expression of MHC class I molecules on splenocytes[1][3]. This suggests that the coordinated activity of both subunits is essential for the efficient generation of peptides for antigen presentation.
Reduction of Pro-inflammatory Cytokine Secretion
The simultaneous inhibition of LMP2 and LMP7 significantly reduces the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) from mouse splenocytes and human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS)[1][3].
Modulation of T Helper Cell Differentiation
The differentiation of naïve CD4+ T cells into pro-inflammatory T helper 17 (Th17) cells is a critical process in the pathogenesis of many autoimmune diseases. Co-inhibition of LMP2 and LMP7 has been shown to significantly reduce the differentiation of Th17 cells in vitro[1][3].
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
| Parameter | Cell Type | Treatment | Concentration | Duration | Effect | Reference |
| H-2Kb Surface Expression | Mouse Splenocytes | This compound | 300 nM | Overnight | No significant change | [5] |
| IL-6 Secretion | Mouse Splenocytes / Human PBMCs | This compound | 300 nM | 24 hours | No significant inhibition | [5] |
| Th17 Differentiation | Mouse CD4+ T cells | This compound | 300 nM | 3 days | No influence | [5] |
| Platelet Count | ITP Mice | This compound | 10 mg/kg | Once daily, 7 days | No significant improvement | [2] |
Table 1: Effects of this compound as a Monotherapy
| Parameter | Cell Type | Treatment | Concentration | Duration | Effect | Reference |
| H-2Kb Surface Expression | Mouse Splenocytes | This compound + PRN1126 | 300 nM each | Overnight | Significant reduction | [1][3] |
| IL-6 Secretion | Mouse Splenocytes / Human PBMCs | This compound + PRN1126 | 300 nM each | 24 hours | Significant reduction | [1][3] |
| Th17 Differentiation | Mouse CD4+ T cells | This compound + PRN1126 | 300 nM each | 3 days | Significant reduction | [1][3] |
Table 2: Synergistic Effects of this compound in Combination with an LMP7 Inhibitor
Experimental Protocols
In Vitro Inhibition of LMP2
-
Cell Culture: Mouse splenocytes or human PBMCs are cultured in appropriate media.
-
Inhibitor Preparation: this compound is dissolved in DMSO to create a stock solution and then diluted in culture media to the final working concentration (e.g., 300 nM).
-
Treatment: Cells are incubated with this compound or a vehicle control (DMSO) for the specified duration.
-
Analysis: Following incubation, cells are harvested for downstream analysis, such as flow cytometry for surface marker expression or ELISA for cytokine quantification in the supernatant.
In Vivo Studies in a Mouse Model of Immune Thrombocytopenia (ITP)
-
Animal Model: A passive ITP model is induced in C57BL/6J mice via injection of an anti-platelet monoclonal antibody.
-
Inhibitor Formulation: For intraperitoneal injection, this compound is formulated in a vehicle solution, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dosing Regimen: Mice are treated with this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal injection once daily for a specified period (e.g., 7 days).
-
Monitoring: Platelet counts are monitored regularly to assess the therapeutic effect.
T Helper Cell Differentiation Assay
-
Cell Isolation: CD4+ T cells are isolated from the spleens of mice using magnetic-activated cell sorting (MACS).
-
Culture Conditions: Isolated CD4+ T cells are cultured under Th17-polarizing conditions, which typically include stimulation with anti-CD3 and anti-CD28 antibodies in the presence of IL-6 and TGF-β.
-
Inhibitor Treatment: this compound, an LMP7 inhibitor, or the combination is added to the culture medium at the desired concentration.
-
Analysis: After a 3-day culture period, the percentage of IL-17A-producing CD4+ T cells is determined by intracellular cytokine staining and flow cytometry.
Visualizing the Mechanism and Workflows
Signaling Pathway of Immunoproteasome Inhibition
References
- 1. embopress.org [embopress.org]
- 2. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
ML604440: A Technical Guide to a Selective Immunoproteasome Subunit LMP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML604440 is a specific and cell-permeable inhibitor of the proteasome subunit beta type-9 (PSMB9), also known as the large multifunctional peptidase 2 (LMP2) or β1i subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome expressed in hematopoietic cells and in other cells in response to inflammatory signals, playing a crucial role in processing antigens for presentation by MHC class I molecules. By selectively targeting the LMP2 subunit, this compound serves as a valuable tool for investigating the role of the immunoproteasome in immune responses and as a potential therapeutic agent in the context of autoimmune diseases.
Research has demonstrated that while this compound on its own has limited efficacy in certain autoimmune models, its true potential is unlocked when used in combination with inhibitors of the LMP7 (β5i) subunit of the immunoproteasome.[1][2][3] This co-inhibition strategy leads to a synergistic effect, significantly impairing MHC class I cell surface expression, reducing the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), and inhibiting the differentiation of T helper 17 (Th17) cells.[1][2][3] These findings underscore the importance of a multi-pronged approach to immunoproteasome inhibition for the effective treatment of autoimmune disorders.
Mechanism of Action
The 26S proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, a process essential for maintaining cellular homeostasis. The immunoproteasome is an isoform of the constitutive proteasome where the standard catalytic subunits β1, β2, and β5 are replaced by the inducible subunits LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i), respectively. This alteration in subunit composition changes the proteolytic specificity of the proteasome, enhancing its ability to generate antigenic peptides that are subsequently presented on MHC class I molecules to cytotoxic T lymphocytes.
This compound exerts its function by specifically inhibiting the chymotrypsin-like activity of the LMP2 subunit. This inhibition disrupts the normal processing of intracellular antigens by the immunoproteasome. While inhibition of LMP2 alone may not be sufficient to broadly impact immune responses, its combination with an LMP7 inhibitor leads to a more comprehensive blockade of immunoproteasome function. This dual inhibition is believed to be more effective in modulating the adaptive immune response by altering the repertoire of peptides presented to T cells and by affecting cytokine signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the use of this compound in experimental settings.
| Parameter | Value | Context | Source |
| In Vitro Concentration | 300 nM | Treatment of mouse splenocytes and human PBMCs | [1][4][5] |
| In Vivo Dosage | 10 mg/kg | Intraperitoneal injection in mice, once daily | [3][4][6] |
| Effect on Platelet Count (alone) | No significant change | In a mouse model of Immune Thrombocytopenia (ITP) | [3][6] |
| Combined Effect with LMP7 Inhibitor on IL-6 Secretion | Significant reduction | LPS-stimulated mouse splenocytes and human PBMCs | [7] |
| Combined Effect with LMP7 Inhibitor on MHC Class I Expression | Significant reduction | Mouse splenocytes | [5] |
| Combined Effect with LMP7 Inhibitor on Th17 Differentiation | Significant reduction | In vitro differentiated mouse CD4+ T cells |
Experimental Protocols
Immunoproteasome Activity Assay
This protocol is designed to measure the chymotrypsin-like activity of the immunoproteasome in cell lysates using a fluorogenic substrate.
Materials:
-
Cells or tissues of interest
-
20S Immunoproteasome Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mg/ml BSA, 1 mM EDTA, 1 mM ATP, 1 mM DTT)[2]
-
Fluorogenic substrate for LMP2 (e.g., Ac-PAL-AMC)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 380/460 nm)
Procedure:
-
Lysate Preparation:
-
For cultured cells, wash 1x10^6 cells with ice-cold PBS and resuspend in 100 µl of 20S IP Assay Buffer.
-
For tissues, homogenize ~10 mg of tissue in 100 µl of 20S IP Assay Buffer on ice.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of the lysate using a Bradford assay.
-
-
Assay Setup:
-
Prepare a standard curve using free AMC.
-
In a 96-well plate, add 1-50 µl of cell lysate to wells.
-
For inhibitor wells, pre-incubate the lysate with the desired concentration of this compound for 15-30 minutes at 37°C.
-
Prepare a Reaction Mix containing 20S IP Assay Buffer and the fluorogenic substrate (final concentration typically 10-50 µM).
-
-
Measurement:
-
Add the Reaction Mix to all wells to a final volume of 100 µl.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Record the fluorescence in kinetic mode every 30-60 seconds for at least 60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (RFU/min) from the linear portion of the kinetic curve.
-
Use the AMC standard curve to convert the rate to pmol/min.
-
Normalize the activity to the amount of protein in the lysate (pmol/min/mg).
-
IL-6 Secretion Assay (ELISA)
This protocol measures the amount of IL-6 secreted into the cell culture supernatant following stimulation.
Materials:
-
Mouse splenocytes or human PBMCs (Peripheral Blood Mononuclear Cells)
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and an LMP7 inhibitor (e.g., PRN1126)
-
Human or Mouse IL-6 ELISA kit
-
96-well plate for cell culture
-
Microplate reader for absorbance measurement
Procedure:
-
Cell Culture and Treatment:
-
Plate splenocytes or PBMCs at a density of 1x10^6 cells/ml in a 96-well plate.
-
Pre-incubate the cells with this compound (e.g., 300 nM), the LMP7 inhibitor, or the combination for 2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/ml) for 24 hours.[7]
-
-
Sample Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
-
ELISA:
-
Perform the IL-6 ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody against IL-6.
-
Adding standards and samples (supernatants) to the wells.
-
Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of IL-6 in the samples by interpolating their absorbance values on the standard curve.
-
MHC Class I Surface Expression (Flow Cytometry)
This protocol quantifies the level of MHC Class I molecules on the cell surface.
Materials:
-
Mouse splenocytes
-
This compound and an LMP7 inhibitor
-
Fluorescently conjugated anti-mouse H-2K^b antibody (or other relevant MHC class I antibody)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixable viability dye
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Culture splenocytes overnight with this compound (e.g., 300 nM), the LMP7 inhibitor, or the combination.[5]
-
-
Staining:
-
Harvest the cells and wash them with cold FACS buffer.
-
Stain the cells with a fixable viability dye to exclude dead cells from the analysis.
-
Incubate the cells with the anti-H-2K^b antibody for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition:
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on live, single cells.
-
Analyze the median fluorescence intensity (MFI) of the H-2K^b staining to quantify the level of MHC class I surface expression.
-
In Vitro Th17 Differentiation
This protocol describes the differentiation of naive CD4+ T cells into Th17 cells and the assessment of IL-17A production.
Materials:
-
Naive CD4+ T cells isolated from mouse spleen
-
96-well plate coated with anti-CD3 and anti-CD28 antibodies
-
Th17 polarizing cytokines (e.g., IL-6, TGF-β, anti-IL-4, anti-IFN-γ)
-
This compound and an LMP7 inhibitor
-
Cell stimulation cocktail (e.g., PMA, Ionomycin) and a protein transport inhibitor (e.g., Brefeldin A)
-
Fluorescently conjugated antibodies against CD4 and IL-17A
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
T Cell Differentiation:
-
Culture naive CD4+ T cells in the antibody-coated plate with Th17 polarizing cytokines for 3-5 days.[6]
-
Include this compound (e.g., 300 nM), the LMP7 inhibitor, or the combination in the culture medium.
-
-
Restimulation and Intracellular Staining:
-
Restimulate the differentiated T cells with the cell stimulation cocktail and protein transport inhibitor for 4-6 hours.
-
Harvest the cells and stain for the surface marker CD4.
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain for intracellular IL-17A with the fluorescently conjugated antibody.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on CD4+ T cells and determine the percentage of cells that are positive for IL-17A.
-
Mandatory Visualizations
Signaling and Experimental Diagrams
Caption: Mechanism of this compound action on the immunoproteasome pathway.
Caption: Workflow for assessing this compound's effects in vitro.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
ML604440: A Technical Guide to a Selective Immunoproteasome Subunit LMP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML604440 is a potent, cell-permeable, and specific inhibitor of the β1i (LMP2) subunit of the immunoproteasome. This technical guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and its application in biomedical research, particularly in the context of autoimmune diseases. The document details experimental protocols and presents key data in a structured format to facilitate its use in drug discovery and development.
Chemical Structure and Properties
This compound, with the IUPAC name (R)-(3-methyl-1-(2-methyl-2-(2-(trifluoromethyl)benzamido)propanamido)butyl)boronic acid, is a dipeptide boronate.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C17H24BF3N2O4 | [2][3][4] |
| Molecular Weight | 388.19 g/mol | [2][3][4] |
| IUPAC Name | (R)-(3-methyl-1-(2-methyl-2-(2-(trifluoromethyl)benzamido)propanamido)butyl)boronic acid | [1] |
| SMILES | CC(C)C--INVALID-LINK--NC(C(NC(C1=CC=CC=C1C(F)(F)F)=O)(C)C)=O | [4] |
| CAS Number | 1140517-08-3 | [2] |
| Appearance | Powder | [2] |
| Solubility | DMSO: 100 mg/mL (257.61 mM) (requires sonication) | [2] |
Mechanism of Action: Targeting the Immunoproteasome
This compound exerts its biological effects through the selective inhibition of the Low Molecular Mass Polypeptide 2 (LMP2), also known as the β1i subunit, of the immunoproteasome.[2][4] The immunoproteasome is a specialized form of the proteasome found predominantly in cells of hematopoietic origin and can be induced in other cells by inflammatory cytokines like interferon-gamma (IFN-γ).[5] It plays a critical role in processing proteins for antigen presentation on MHC class I molecules and in the regulation of inflammatory signaling pathways.[3]
Unlike the constitutive proteasome, the immunoproteasome contains three distinct catalytic subunits: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i), which replace their constitutive counterparts (β1, β2, and β5, respectively).[5] this compound's specificity for LMP2 allows for the targeted modulation of immunoproteasome activity without affecting the function of the constitutive proteasome, which is essential for general protein homeostasis in all cells.
Role in the NF-κB Signaling Pathway
The proteasome is a key regulator of the canonical NF-κB signaling pathway by mediating the degradation of the inhibitory protein IκBα. This degradation allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6][7] The immunoproteasome, including the LMP2 subunit, is involved in this process, particularly in immune cells. By inhibiting LMP2, this compound can modulate the activation of the NF-κB pathway, thereby influencing downstream inflammatory responses.
Caption: Role of the Immunoproteasome and this compound in the NF-κB Signaling Pathway.
Biological Activity and Therapeutic Potential
Research has demonstrated that while the inhibition of LMP2 by this compound alone may have limited effects on certain immune functions, its co-inhibition with the LMP7 subunit shows significant synergistic effects in ameliorating autoimmune disease models.[8] This combination therapy has been shown to impair MHC class I cell surface expression, reduce the secretion of pro-inflammatory cytokines such as IL-6, and inhibit the differentiation of pathogenic T helper 17 (Th17) cells.[8]
These findings suggest that a dual blockade of LMP2 and LMP7 is a promising therapeutic strategy for autoimmune disorders like experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and experimental colitis.[8]
Experimental Protocols
In Vitro Immunoproteasome Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on the LMP2 subunit of the immunoproteasome in cell lysates.
Materials:
-
Cells expressing immunoproteasomes (e.g., IFN-γ stimulated cell lines or immune cells)
-
Lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl2, 10% glycerol, 1 mM ATP, 1 mM DTT, with protease inhibitors)
-
This compound stock solution (in DMSO)
-
LMP2-specific fluorogenic substrate (e.g., Ac-PAL-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mg/ml BSA, 1 mM EDTA, 1 mM fresh ATP, 1 mM fresh DTT)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired density. For induced expression, treat with IFN-γ (e.g., 500 U/ml) for 48 hours.
-
Harvest and wash cells with cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the proteasomes.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Inhibition Assay:
-
In a 96-well black microplate, add varying concentrations of this compound (e.g., in a serial dilution) to the wells. Include a DMSO vehicle control.
-
Add a fixed amount of cell lysate (e.g., 10-20 µg of total protein) to each well.
-
Pre-incubate the inhibitor and lysate mixture for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the LMP2-specific fluorogenic substrate (e.g., to a final concentration of 10-50 µM).
-
Immediately measure the fluorescence kinetics in a plate reader (e.g., Ex/Em = 380/460 nm) at 37°C for 60-120 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence curve).
-
Normalize the rates to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Administration in a Mouse Model of EAE
This protocol provides a general workflow for the in vivo administration of this compound in an EAE mouse model and subsequent analysis of immune cell populations.
Caption: Workflow for in vivo studies of this compound in an EAE mouse model.
Procedure:
-
EAE Induction: Induce EAE in susceptible mice (e.g., C57BL/6) using standard protocols, such as immunization with MOG35-55 peptide in Complete Freund's Adjuvant followed by pertussis toxin injections.[9]
-
Drug Administration:
-
Monitoring and Tissue Collection:
-
Monitor mice daily for clinical signs of EAE and record their body weight.
-
At the peak of the disease or a specified endpoint, euthanize the mice and harvest tissues such as the spleen and central nervous system (brain and spinal cord).
-
-
Flow Cytometry Analysis:
-
Prepare single-cell suspensions from the harvested tissues.
-
Stain the cells with a panel of fluorescently labeled antibodies to identify and quantify immune cell populations, particularly T cell subsets (e.g., CD4+, CD8+, Th1, Th17).
-
Acquire data on a flow cytometer and analyze the results to assess the effect of this compound on immune cell infiltration and differentiation.
-
Flow Cytometry Gating Strategy for T Cells in EAE
The following diagram illustrates a representative gating strategy for identifying T cell populations from the CNS of EAE mice.
Caption: Gating strategy for analyzing T cell subsets in EAE mouse models.
Summary of Quantitative Data
Conclusion
This compound is a valuable research tool for investigating the role of the immunoproteasome, specifically the LMP2 subunit, in health and disease. Its selectivity offers a targeted approach to modulate immune responses, and its efficacy in preclinical models of autoimmune diseases, particularly in combination with LMP7 inhibitors, highlights its therapeutic potential. The experimental protocols and data presented in this guide are intended to support further research and development of this compound and related compounds.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Frontiers | The immunoproteasome and viral infection: a complex regulator of inflammation [frontiersin.org]
- 3. Immunoproteasomes: Structure, Function, and Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocytogen.com [biocytogen.com]
- 9. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
No Publicly Available Data for ML640440: Target Selectivity Profile Cannot Be Generated
Despite a comprehensive search of scientific literature, chemical databases, and patent filings, no public information is available for a compound designated as ML640440. Consequently, the requested in-depth technical guide or whitepaper on its target selectivity profile cannot be produced.
The core requirements for this request, including the presentation of quantitative data in structured tables, detailed experimental protocols, and the visualization of signaling pathways, are entirely dependent on the existence of foundational research and published data for the specified compound. Without any accessible information on ML640440, it is impossible to fulfill these requirements.
Initial and subsequent searches for "ML640440" and related terms such as "mechanism of action," "kinase profiling," and "biochemical assays" yielded no relevant results. The search did not identify any registered compound, research chemical, or drug candidate with this identifier.
It is possible that "ML640440" may be an internal development code not yet disclosed in public forums, a misidentified designation, or a compound that has not been the subject of published scientific research. Without further clarification or an alternative identifier, a detailed technical analysis of its biological activity and selectivity remains unattainable.
understanding the role of LMP2 inhibition by ML604440
An In-Depth Technical Guide to the Role of LMP2 Inhibition by ML604440
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a specific, cell-permeable small molecule inhibitor of the Low Molecular Mass Polypeptide 2 (LMP2), also known as the β1i subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin and is inducible in other cells by inflammatory cytokines. It plays a crucial role in processing proteins into peptides for presentation by Major Histocompatibility Complex (MHC) class I molecules, thereby shaping the immune response. While initial research focused on the role of individual immunoproteasome subunits, emerging evidence strongly indicates that the therapeutic potential of targeting this complex in autoimmune diseases is most effectively realized through the co-inhibition of both LMP2 and the LMP7 (β5i) subunit. This guide provides a comprehensive overview of the mechanism of action of this compound, its effects as a standalone inhibitor, and its synergistic role when combined with LMP7 inhibition.
The Immunoproteasome and the Role of LMP2
The 26S proteasome is the primary non-lysosomal protease in eukaryotic cells, responsible for degrading ubiquitinated proteins. In response to inflammatory signals, such as interferon-gamma (IFN-γ), the standard catalytic subunits of the constitutive proteasome (β1, β2, and β5) are replaced by their immuno-counterparts: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i). This altered composition modifies the proteolytic activity of the proteasome, enhancing its ability to generate peptides that bind optimally to MHC class I molecules for presentation to cytotoxic T lymphocytes (CTLs).[1][2]
LMP2 is encoded within the MHC gene cluster and its incorporation into the proteasome is implicated in altering the cleavage specificity to favor the production of antigenic peptides.[1] However, the precise and independent role of LMP2 in antigen presentation has been a subject of debate, with some studies indicating that it is not absolutely required for efficient antigen presentation.[3]
This compound: A Specific LMP2 Inhibitor
This compound is a peptide boronate compound designed as a selective and cell-permeable inhibitor of the LMP2 subunit.[4][5] Its specificity allows for the targeted investigation of the biological functions of LMP2.
Mechanism of Action
This compound acts by selectively binding to the active site of the LMP2 subunit, thereby inhibiting its proteolytic activity. This alters the repertoire of peptides generated by the immunoproteasome, which can in turn modulate the adaptive immune response.[2]
The Limited Efficacy of LMP2 Inhibition Alone
A significant body of research demonstrates that the selective inhibition of LMP2 by this compound has minimal impact on key immunological outcomes in isolation. In vitro studies using this compound at concentrations up to 300 nM showed no significant effect on:
-
MHC class I (H-2Kb) surface expression on splenocytes.[4][5]
-
Interleukin-6 (IL-6) secretion from mouse splenocytes or human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).[4][5]
-
The differentiation of naive CD4+ T cells into pro-inflammatory T helper 17 (Th17) cells.[4][5]
Similarly, in vivo studies using this compound at a dose of 10 mg/kg daily in a mouse model of immune thrombocytopenia (ITP) showed no significant improvement in platelet counts.[6][7]
The Synergistic Effect of Co-inhibiting LMP2 and LMP7
The key finding in the study of immunoproteasome inhibitors for autoimmune diseases is the synergistic and potent effect of co-inhibiting both the LMP2 and LMP7 subunits.[5][8] While LMP7-selective inhibitors like PRN1126 have limited effects on their own, their combination with LMP2 inhibitors such as this compound, or the use of a dual inhibitor like ONX 0914, leads to significant anti-inflammatory and immunomodulatory effects.[5][9]
This co-inhibition is required to:
-
Significantly reduce the secretion of pro-inflammatory cytokines like IL-6. [5][9]
-
Inhibit the differentiation of naive T helper cells into Th17 and Th1 cells. [5][6]
-
Ameliorate disease in preclinical models of colitis, experimental autoimmune encephalomyelitis (EAE), and ITP. [5][6][10]
Quantitative Data
Table 1: In Vitro Potency of a Selective LMP2 Inhibitor (KZR-504)
| Proteasome Subunit | IC50 (nM) |
| LMP2 (β1i) | 29 |
| LMP7 (β5i) | >10,000 |
| MECL-1 (β2i) | 1,400 |
| β1c | 1,500 |
| β2c | >10,000 |
| β5c | >10,000 |
| Data adapted from a study on KZR-504, a highly selective LMP2 inhibitor. |
Table 2: Standard Experimental Concentrations of this compound
| Experimental System | Concentration/Dose | Reference(s) |
| In Vitro Cell-Based Assays | 300 nM | [4][5] |
| In Vivo Mouse Models (ITP) | 10 mg/kg (daily, i.p.) | [6][7] |
Experimental Protocols
In Vitro IL-6 Secretion Assay
This protocol describes the assessment of the effect of this compound on pro-inflammatory cytokine secretion from immune cells.
Methodology:
-
Cell Isolation: Isolate splenocytes from C57BL/6 mice or PBMCs from healthy human donors using standard density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Plating: Plate the cells in a 96-well plate at a suitable density (e.g., 1 x 10^6 cells/mL).
-
Inhibitor Treatment: Pre-incubate the cells with this compound (300 nM), an LMP7 inhibitor (e.g., PRN1126 at 300 nM), the combination of both, or DMSO as a vehicle control for 2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at an appropriate concentration (e.g., 1 µg/mL) and incubate overnight at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Quantify the concentration of IL-6 in the supernatant using a commercially available ELISA kit, following the manufacturer’s instructions.
In Vitro Th17 Differentiation Assay
This protocol outlines the procedure to assess the impact of LMP2 inhibition on the differentiation of naive T cells into Th17 cells.
Methodology:
-
T Cell Isolation: Isolate naive CD4+ T cells from mouse spleens using magnetic-activated cell sorting (MACS).
-
Cell Culture: Culture the isolated T cells under Th17-polarizing conditions. This typically includes plating on anti-CD3/CD28 antibody-coated plates in the presence of a cytokine cocktail containing IL-6, TGF-β, and anti-IFN-γ and anti-IL-4 neutralizing antibodies.
-
Inhibitor Treatment: Add this compound (300 nM), an LMP7 inhibitor, the combination of both, or DMSO to the cultures at the time of plating.
-
Incubation: Culture the cells for 3-5 days.
-
Restimulation and Staining: Restimulate the cells for 4-6 hours with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Flow Cytometry: Perform intracellular staining for the transcription factor RORγt and the cytokine IL-17A. Analyze the percentage of CD4+IL-17A+ cells by flow cytometry.
In Vivo Murine Model of Autoimmunity (EAE)
This protocol provides a general framework for evaluating the therapeutic efficacy of this compound in a mouse model of multiple sclerosis.
Methodology:
-
Disease Induction: Induce Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice by immunization with MOG35-55 peptide in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Treatment Groups: Randomize mice into treatment groups: Vehicle control, this compound alone (e.g., 10 mg/kg), LMP7 inhibitor alone, and the combination of this compound and the LMP7 inhibitor.
-
Dosing: Administer the inhibitors via an appropriate route (e.g., intraperitoneal or subcutaneous injection) on a predetermined schedule (e.g., daily or three times a week) starting at the onset of clinical signs.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5, from no signs to paralysis).
-
Histological and Immunological Analysis: At the end of the study, harvest tissues (e.g., spinal cord, brain, lymph nodes) for histological analysis of inflammation and demyelination, and for immunological analysis of infiltrating T cells and cytokine production.
Conclusion and Future Directions
This compound is a valuable chemical probe for dissecting the specific roles of the LMP2 subunit of the immunoproteasome. While research has conclusively shown that inhibiting LMP2 alone is insufficient to produce significant therapeutic effects in the context of autoimmunity, its role as a synergistic partner in combination with LMP7 inhibition is critical. The requirement for dual LMP2/LMP7 blockade to impair antigen presentation, reduce inflammatory cytokine production, and suppress pathogenic T cell differentiation provides a clear therapeutic rationale. These findings are pivotal for the design of next-generation immunoproteasome inhibitors, suggesting that dual- or pan-inhibitors may offer superior efficacy for the treatment of autoimmune and inflammatory diseases. Future research should continue to explore the precise molecular mechanisms underlying this synergistic relationship and expand the evaluation of dual-inhibition strategies in a broader range of disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. kezarlifesciences.com [kezarlifesciences.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Th17 differentiation assay - % Th17 & IL-17A production | ULTRA-DD [ultra-dd.org]
- 5. Protocol to measure human IL-6 secretion from CAR T cell-primed macrophage and monocyte lineage cells in vitro and in vivo using humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
- 8. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. antbioinc.com [antbioinc.com]
ML604440 as a Selective Probe for Immunoproteasome Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The immunoproteasome (iP) is a specialized isoform of the proteasome complex critical to immune surveillance and response. Understanding the distinct roles of its catalytic subunits—LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i)—is paramount for developing targeted therapeutics for autoimmune diseases and cancer. ML604440 is a specific, cell-permeable peptide boronic acid inhibitor of the LMP2 (PSMB9) subunit.[1][2][3] This technical guide details the use of this compound as a molecular probe to dissect the function of the LMP2 subunit. It provides a summary of its quantitative properties, detailed experimental protocols, and logical frameworks for its application, particularly in the context of synergistic co-inhibition studies, which have revealed that targeting both LMP2 and LMP7 is often required to elicit a significant biological response.[3][4]
Introduction to the Immunoproteasome
In eukaryotic cells, the 26S proteasome is the primary machinery for non-lysosomal protein degradation.[4] The catalytic core, known as the 20S proteasome, contains three standard active subunits: β1c, β2c, and β5c.[5] In hematopoietic cells, or other cells stimulated by inflammatory cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), these standard subunits are replaced by their immuno-counterparts: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), forming the immunoproteasome.[3][4] This specialized complex exhibits altered proteolytic activity, enhancing the generation of peptides for presentation on MHC class I molecules, thereby shaping the adaptive immune response.[3] The immunoproteasome is also implicated in cytokine production and T-helper cell differentiation, making it a key therapeutic target.[3]
Profile of this compound
This compound is a fluorinated derivative of the proteasome inhibitor bortezomib, designed for high selectivity towards the LMP2 (β1i) subunit of the immunoproteasome.[3] Its specificity allows researchers to investigate the precise contribution of LMP2's trypsin-like activity to various cellular processes.
-
Chemical Class: Dipeptide Boronic Acid Inhibitor.[3]
-
Mechanism of Action: Specific and reversible (boronic acid) inhibitor of the PSMB9 (LMP2/β1i) catalytic subunit.[1]
-
Permeability: Cell-permeable, allowing for use in both in vitro cell culture and in vivo models.[2]
Quantitative Data and Working Concentrations
While specific IC50 values for this compound are not consistently reported across the literature, its effective concentrations in various experimental settings provide a reliable guide for its use. The following table summarizes these parameters.
| Parameter | Value | System | Application / Notes | Reference |
| In Vitro Concentration | 300 nM | Murine Splenocytes, Human PBMCs | Used for assays measuring IL-6 secretion, MHC-I surface expression, and T-cell differentiation. Often used in overnight or multi-day incubations. | [2][3][4] |
| In Vivo Dosage | 10 mg/kg | C57BL/6J Mice | Administered once daily via intraperitoneal injection for 7 days in an immune thrombocytopenia (ITP) model. This dose was confirmed to inhibit LMP2 in vivo. | [2][4] |
Key Experimental Protocols
The following protocols are adapted from published studies and provide a framework for using this compound as a probe.
In Vivo Administration in Murine Models
This protocol is designed for studying the effects of LMP2 inhibition in mouse models of autoimmune disease.
-
Preparation of Dosing Solution:
-
For a 2.5 mg/mL solution, dissolve this compound in DMSO to create a stock solution (e.g., 25 mg/mL).[2]
-
Take 100 µL of the DMSO stock and add it to 400 µL of PEG300, mixing thoroughly.[2]
-
Add 50 µL of Tween-80 and mix again.[2]
-
Add 450 µL of saline to bring the final volume to 1 mL.[2]
-
Alternative simple dilution: Dilute this compound in PBS containing 5% polyethylene glycol (PEG-400).[4]
-
-
Administration:
-
Pharmacodynamic Assessment:
-
To confirm target engagement, tissues of interest (e.g., spleen) can be harvested post-treatment.
-
Splenocytes can be isolated, and inhibition of LMP2 can be assessed using activity-based probes or by observing mobility shifts of the subunit on a Western blot.[4]
-
In Vitro T-Cell Activation and Differentiation Assay
This protocol is used to assess the role of LMP2 in T-cell function.
-
Cell Preparation:
-
Inhibitor Pre-incubation:
-
Resuspend PBMCs at 1 x 10^6 cells/mL in appropriate culture media.
-
Pre-incubate the cells with 300 nM this compound (or DMSO as a vehicle control) for 2 hours at 37°C.[4]
-
-
T-Cell Stimulation:
-
Analysis:
In Vitro Cytokine Secretion Assay
This protocol measures the impact of LMP2 inhibition on the production of inflammatory cytokines.
-
Cell Preparation:
-
Isolate murine splenocytes or human PBMCs.
-
-
Treatment and Stimulation:
-
Analysis:
-
Centrifuge the plates to pellet the cells and collect the supernatant.
-
Measure the concentration of IL-6 (or other cytokines) in the supernatant using a standard ELISA kit.[3]
-
Visualizing Pathways and Experimental Logic
Immunoproteasome Induction and Downstream Effects
The immunoproteasome is an inducible complex with key roles in shaping adaptive and inflammatory immune responses. Inflammatory signals trigger the replacement of constitutive proteasome subunits with their immuno-counterparts, leading to the processing of antigens for MHC-I presentation and the regulation of cytokine pathways that influence T-cell differentiation.
Caption: Induction and function of the immunoproteasome.
The Critical Logic of LMP2 and LMP7 Co-Inhibition
A key finding from studies using this compound is that inhibition of the LMP2 subunit alone is often insufficient to produce a significant anti-inflammatory effect.[3][4] A robust therapeutic outcome in models of autoimmunity is only achieved when LMP2 and LMP7 are inhibited simultaneously.[3] This suggests a synergistic or cooperative function between these two subunits. This compound is therefore an essential tool to demonstrate this principle, as it allows for the specific, titratable inhibition of LMP2 in combination with an LMP7-specific inhibitor.
Caption: Synergistic effect of co-inhibiting LMP2 and LMP7.
General Experimental Workflow
Using this compound as a probe typically follows a standard workflow, from hypothesis to data interpretation, often centered around comparing its effects alone versus in combination with other inhibitors.
Caption: Workflow for probing LMP2 function with this compound.
Conclusion
This compound is a powerful and selective chemical probe for the immunoproteasome subunit LMP2. While its application as a standalone inhibitor often yields limited effects in complex cellular systems, its true utility is realized when used to dissect the synergistic interplay between different immunoproteasome subunits.[3] Studies combining this compound with LMP7-specific inhibitors have been pivotal in establishing the requirement of dual-subunit inhibition for blocking autoimmune pathways.[3][7] This technical guide provides the foundational data and protocols for researchers to effectively employ this compound to explore the nuanced biology of the immunoproteasome and accelerate the development of next-generation immunomodulatory therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
- 5. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of ML604440 in Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML604440 is a specific and cell-permeable small molecule inhibitor of the β1i (LMP2) subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome found predominantly in cells of hematopoietic origin and is induced by inflammatory cytokines. It plays a crucial role in processing proteins into peptides for presentation by MHC class I molecules, thereby shaping the adaptive immune response. Additionally, the immunoproteasome is implicated in cytokine production and the differentiation of T helper cells. This guide provides an in-depth overview of the biological activity of this compound in immune cells, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Core Mechanism of Action
This compound selectively targets the LMP2 subunit of the immunoproteasome. However, extensive research has demonstrated that the sole inhibition of LMP2 by this compound has limited functional consequences on major immune cell activities.[1][2][3] A significant immunomodulatory effect is typically observed only when LMP2 inhibition is combined with the inhibition of the LMP7 (β5i) subunit.[3][4][5] This co-inhibition appears to be synergistic and is required to effectively impair downstream processes such as MHC class I antigen presentation, pro-inflammatory cytokine secretion, and T helper cell differentiation.[3][4][5][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various immune cell functions as reported in the literature.
Table 1: In Vitro Effects of this compound on T-Cell Activation and Differentiation
| Cell Type | Treatment | Concentration | Duration | Measured Parameter | Result | Reference |
| Human PBMCs from ITP patients | This compound | 300 nM | 72 hours | CD25 expression on CD4+ T cells | No significant effect | [1][2] |
| Human PBMCs from ITP patients | This compound | 300 nM | 10 hours | CD69 expression on CD4+ T cells | No significant effect | [1][2] |
| Mouse CD4+ T cells | This compound | 300 nM | 3 days | Th17 differentiation (IL-17A production) | No significant influence | [3][7] |
| Human CD4+ T cells from ITP patients | This compound | 300 nM | 3 days | Th1 polarization (IFN-γ production) | No significant influence | [2] |
Table 2: In Vitro Effects of this compound on Cytokine Secretion and Antigen Presentation
| Cell Type | Treatment | Concentration | Duration | Measured Parameter | Result | Reference |
| Mouse Splenocytes | This compound | 300 nM | 24 hours | IL-6 secretion | No significant inhibition | [5][7] |
| Human PBMCs | This compound | 300 nM | 24 hours | IL-6 secretion | No significant inhibition | [7] |
| Mouse Splenocytes (wt or LMP7-deficient) | This compound | 300 nM | Overnight | H-2Kb surface expression | No influence | [7] |
Table 3: In Vivo Effects of this compound
| Animal Model | Treatment Protocol | Measured Parameter | Result | Reference |
| Passive Immune Thrombocytopenia (ITP) Mouse Model | 10 mg/kg this compound, daily intraperitoneal injection for 7 days | Platelet counts | No significant changes | [1][2][7] |
Experimental Protocols
In Vitro T-Cell Activation Assay
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.
-
Treatment: Seed PBMCs at a desired density and pre-incubate with this compound (e.g., 300 nM) or vehicle control (e.g., 0.3% DMSO) for a specified time.
-
Stimulation: Co-stimulate the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.
-
Incubation: Culture the cells for 10 hours to assess early activation markers (e.g., CD69) or for 72 hours for later activation markers (e.g., CD25).
-
Analysis: Harvest cells, stain with fluorescently labeled antibodies against CD4 and the activation marker of interest, and analyze by flow cytometry.[1][2]
In Vitro Th17 Differentiation Assay
-
Cell Isolation: Isolate naïve CD4+ T cells from mouse spleens using magnetic-activated cell sorting (MACS).
-
Culture Setup: Culture the isolated CD4+ T cells in the presence of Th17-polarizing cytokines, such as TGF-β and IL-6. Include neutralizing antibodies against IL-4 and IFN-γ to prevent differentiation into other T helper subsets.
-
Treatment: Add this compound (e.g., 300 nM), a combination of inhibitors, or vehicle control to the cultures at the time of stimulation with anti-CD3/CD28 antibodies.
-
Incubation: Culture for 3 days to allow for differentiation.
-
Restimulation and Staining: Restimulate the cells for a short period (e.g., 4-5 hours) with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Analysis: Perform intracellular cytokine staining for IL-17A and analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.[3]
In Vivo Administration in a Mouse Model
-
Inhibitor Formulation: Prepare this compound for injection by diluting it in a vehicle solution. One described formulation consists of Phosphate-Buffered Saline (PBS) with 5% polyethylene glycol (PEG-400) and 1% Tween-80.[1][2] Another formulation involves dissolving a DMSO stock in PEG300, followed by the addition of Tween-80 and saline.[7]
-
Administration: Administer the formulated this compound to mice via intraperitoneal injection at a specified dose (e.g., 10 mg/kg) and frequency (e.g., once daily).[1][2][7]
-
Monitoring: Monitor the animals for the desired experimental endpoints, such as changes in platelet counts in an ITP model.
Signaling Pathways and Experimental Workflows
The Role of the Immunoproteasome in T-Cell Function
The following diagram illustrates the central role of the immunoproteasome in processing antigens for MHC class I presentation and influencing T helper cell differentiation. It highlights that significant downstream effects are primarily achieved through the dual inhibition of both LMP7 and LMP2 subunits.
Caption: Immunoproteasome pathway and points of inhibition.
Experimental Workflow for Assessing T-Cell Differentiation
The diagram below outlines a typical experimental workflow to evaluate the impact of this compound on the differentiation of T helper cells in vitro.
Caption: Workflow for in vitro T helper cell differentiation assay.
Conclusion
This compound is a valuable research tool for probing the specific function of the LMP2 subunit of the immunoproteasome. The available data strongly indicate that its biological activity in immune cells is most profound when used in combination with an LMP7 inhibitor. On its own, this compound demonstrates minimal impact on key immunomodulatory readouts such as T-cell activation, Th17 differentiation, and IL-6 secretion. This characteristic underscores the cooperative functionality of the immunoproteasome's catalytic subunits and suggests that therapeutic strategies aimed at modulating immunoproteasome activity in the context of autoimmune diseases may be more effective when targeting multiple subunits simultaneously. Future research should continue to explore the synergistic interplay between LMP2 and other proteasomal subunits to fully elucidate the immunoproteasome's role in health and disease.
References
- 1. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
- 2. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. embopress.org [embopress.org]
- 6. Co-inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The Synergistic Role of ML604440 in Autoimmune Disease: A Technical Guide to a Dual-Inhibitor Strategy
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the mechanism and application of ML604440, a selective inhibitor of the immunoproteasome subunit LMP2 (low molecular mass polypeptide 2), in the context of autoimmune disease research. While this compound alone demonstrates limited therapeutic efficacy, its true potential emerges when used in a synergistic combination with an LMP7 inhibitor. This dual-inhibition strategy has shown significant promise in preclinical models of various autoimmune disorders by modulating key inflammatory pathways.
Core Concept: The Immunoproteasome in Autoimmunity
In response to inflammatory signals, such as those mediated by interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), hematopoietic cells express a specialized form of the proteasome known as the immunoproteasome.[1][2][3] This complex plays a crucial role in processing proteins for antigen presentation and is involved in critical immune functions, including T-cell expansion, cytokine production, and T-helper cell differentiation.[4] The immunoproteasome is comprised of three catalytic subunits: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i).[1][2][5] Dysregulation of immunoproteasome activity has been implicated in the pathogenesis of several autoimmune diseases.[4][6]
This compound is a peptide boronate inhibitor highly selective for the LMP2 subunit of the immunoproteasome.[1][5] However, research has consistently shown that inhibiting LMP2 alone is insufficient to significantly impact the course of autoimmune disease models.[1][3][5][7]
The Power of Co-Inhibition: this compound and LMP7 Inhibition
A paradigm shift in the therapeutic application of this compound occurred with the discovery that its co-administration with an LMP7 inhibitor results in a potent anti-inflammatory effect. This synergistic action has been demonstrated to ameliorate disease in models of experimental colitis, experimental autoimmune encephalomyelitis (EAE), and immune thrombocytopenia (ITP).[1][2][5][8] The co-inhibition of LMP2 and LMP7 impairs several key immunological processes that drive autoimmunity.[1][5][8][9]
Key Pathological Processes Modulated by LMP2 and LMP7 Co-Inhibition:
-
Reduced MHC Class I Surface Expression: Co-inhibition of LMP2 and LMP7 leads to a decrease in the presentation of antigens on the cell surface via MHC class I molecules.[1][5]
-
Decreased IL-6 Secretion: The production of the pro-inflammatory cytokine Interleukin-6 (IL-6) is significantly reduced.[1][5][8][9]
-
Impaired Th17 Differentiation: The differentiation of naïve T-helper cells into pathogenic Th17 cells, which are central to many autoimmune diseases, is hindered.[1][5][8][9]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies involving this compound.
| In Vivo Murine Model Data | |
| Compound | This compound |
| Dose | 10 mg/kg |
| Administration Route | Not explicitly stated, but prepared for in vivo use.[3][7] |
| Vehicle | PBS with 5% polyethylene glycol (PEG-400) and 1% Tween-80.[3][7] |
| Animal Model | Passive murine Immune Thrombocytopenia (ITP) model.[3][7] |
| Outcome | No significant improvement in platelet counts compared to vehicle-treated mice.[3][7][10] |
| In Vitro Cellular Assay Data | |
| Compound | This compound |
| Target | LMP2 subunit of the immunoproteasome.[2][7] |
| Effect on MHC-I Surface Expression (alone) | No significant effect.[1][3][7] |
| Effect on Cytokine Release (alone) | No significant effect.[1][3][7] |
| Effect on Th17 Differentiation (alone) | No significant effect.[1][3][7] |
| Effect on T-cell Activation (alone) | Does not affect the activation or differentiation of Th cells.[3] |
| Combined with LMP7 Inhibitor (e.g., PRN1126) | Impairs MHC class I cell surface expression, IL-6 secretion, and differentiation of naïve T helper cells to Th17 cells.[1][5][8][9] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of LMP2/LMP7 Co-Inhibition in Autoimmunity
Caption: Co-inhibition of LMP2 and LMP7 subunits of the immunoproteasome.
Experimental Workflow for In Vitro Co-Inhibition Studies
Caption: A generalized workflow for in vitro immunoproteasome co-inhibition assays.
Experimental Protocols
Preparation of this compound for In Vitro and In Vivo Studies
For In Vitro Experiments:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.[3][7]
-
When preparing for experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration is kept low (e.g., 0.3%) to avoid solvent-induced cellular toxicity.[3][7]
For In Vivo Murine Experiments:
-
Immediately before use, dilute this compound in a vehicle solution of Phosphate-Buffered Saline (PBS) containing 5% polyethylene glycol (PEG-400) and 1% Tween-80.[3][7]
-
The final concentration should be calculated to deliver a dose of 10 mg/kg to the animals.[3][7]
In Vitro IL-6 Secretion Assay
-
Isolate human Peripheral Blood Mononuclear Cells (PBMCs) or murine splenocytes.[1]
-
Incubate the cells in a suitable culture medium.
-
Treat the cells with this compound, an LMP7 inhibitor, a combination of both, or DMSO as a vehicle control.[1]
-
Stimulate the cells with 3 µg/ml Lipopolysaccharide (LPS).[1]
-
Incubate the cells at 37°C for 20 hours.[1]
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.[1]
T-Cell Activation and Differentiation Assay
-
Co-stimulate the PBMCs with anti-CD3/CD28 antibodies in the presence or absence of this compound, an LMP7 inhibitor (such as ONX-0914), or a combination.[3][7]
-
For T-cell activation marker analysis (e.g., CD69), incubate for 10 hours.[3][7]
-
For analysis of other activation markers (e.g., CD25) or for differentiation assays, incubate for 72 hours.[3][7]
-
Analyze the expression of cell surface markers (e.g., CD4, CD69, CD25) and intracellular cytokines (indicative of Th1 or Th17 differentiation) by flow cytometry.[3][7]
Conclusion
This compound, as a selective LMP2 inhibitor, is a valuable research tool for dissecting the role of the immunoproteasome in autoimmune and inflammatory responses. While its standalone therapeutic potential appears limited, the synergistic effect observed upon co-inhibition with an LMP7 inhibitor opens a promising avenue for the development of novel combination therapies for autoimmune diseases. This dual-inhibitor strategy effectively targets key pro-inflammatory pathways, offering a more comprehensive approach to modulating the pathogenic immune responses that underpin these complex disorders. Further research into optimizing the combination and dosage of LMP2 and LMP7 inhibitors is warranted to translate these preclinical findings into clinical applications.
References
- 1. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
- 4. The immunoproteasome: a novel drug target for autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [kops.uni-konstanz.de]
- 10. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Efficacy Studies of ML604440: A Technical Whitepaper
Introduction: ML604440 is a cell-permeable dipeptide boronic acid that acts as a specific inhibitor of the large multifunctional protease 2 (LMP2), also known as the β1i subunit of the immunoproteasome.[1][2] The immunoproteasome is a variant of the constitutive proteasome found in hematopoietic cells and cells stimulated by inflammatory signals. Its distinct catalytic subunits, including LMP2, play a crucial role in processing antigens for presentation by MHC class I molecules and are implicated in the pathogenesis of various autoimmune diseases.[3][4] This technical guide summarizes the initial preclinical studies on the efficacy of this compound, detailing the experimental methodologies, presenting quantitative data, and illustrating the relevant biological pathways.
Core Findings: Limited Efficacy as a Monotherapy, Synergistic Effects in Combination
Initial studies have consistently demonstrated that this compound, when used as a standalone agent, exhibits limited therapeutic efficacy in preclinical models of autoimmune disorders.[4][5] For instance, in a murine model of immune thrombocytopenia (ITP), treatment with this compound alone did not lead to a significant improvement in platelet counts.[5][6] Similarly, in models of experimental colitis and experimental autoimmune encephalomyelitis (EAE), this compound monotherapy showed minimal effect.[3][4]
A critical finding from this early research is the synergistic and potent therapeutic effect achieved when this compound is combined with an inhibitor of the LMP7 (β5i) subunit of the immunoproteasome.[1][3][4] This co-inhibition strategy has been shown to impair MHC class I surface expression, reduce the secretion of pro-inflammatory cytokines like IL-6, and modulate T-cell differentiation, particularly the development of T helper 17 (Th17) cells.[3][4] The compound ONX-0914, which inhibits both LMP2 and LMP7, has often been used to demonstrate the potential of this dual-inhibition approach, showing significant disease amelioration in autoimmune models where this compound alone was ineffective.[5][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial efficacy studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | This compound Concentration | Observation | Reference |
| MHC Class I Surface Expression (H-2Kb) | Wild-type or LMP7-deficient mouse splenocytes | 300 nM (overnight) | No influence on surface expression. | [1] |
| IL-6 Secretion | Mouse splenocytes or human PBMCs | 300 nM (24h) | No significant inhibition of IL-6 secretion. | [1] |
| IL-17A-producing CD4+ T cells | Mouse CD4+ T cells | 300 nM (3 days) | No influence on the percentage of these cells. | [1] |
| Th1 Polarization | CD4+ T cells | Not specified | No influence on Th1 polarization. | [5] |
| Th17 Differentiation | Naïve T helper cells | 300 nM | No significant inhibition. | [4] |
| Phagocytic Capacity | Macrophages from ITP patients | 300 nM | No significant effect. | [5] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Immune Thrombocytopenia (ITP)
| Treatment Group | Dosage and Administration | Key Finding | Reference |
| This compound | 10 mg/kg, intraperitoneal injection, once daily for 7 days | No significant improvement in platelet counts compared to vehicle-treated mice. | [1][5][6] |
| ONX-0914 (LMP2 and LMP7 inhibitor) | 10 mg/kg, intraperitoneal injection, daily | Increased the number of platelets. | [5][6] |
Experimental Protocols
Below are the detailed methodologies for key experiments cited in the initial studies of this compound.
1. In Vivo Immune Thrombocytopenia (ITP) Mouse Model
-
Objective: To assess the in vivo efficacy of this compound in a passive ITP mouse model.
-
Animal Model: Mice are immunized with a monoclonal rat anti-mouse CD41 platelet antibody to induce thrombocytopenia.
-
Treatment:
-
This compound is dissolved in a suitable vehicle (e.g., DMSO).
-
Mice receive daily intraperitoneal injections of this compound at a dose of 10 mg/kg.
-
A control group receives injections of the vehicle alone.
-
A comparator group is treated with ONX-0914 (10 mg/kg, intraperitoneally) to assess the effect of dual LMP2/LMP7 inhibition.
-
-
Data Collection:
-
Whole blood samples (e.g., 5 µL) are collected from the vein of the lower extremities at specified time points (e.g., 24, 72, and 120 hours after immunization).
-
Blood is mixed with an anticoagulant solution.
-
Platelet counts are analyzed to determine the effect of the treatments.
-
-
Reference: [5]
2. In Vitro T-Cell Differentiation Assay
-
Objective: To evaluate the effect of this compound on the differentiation of T helper cells.
-
Cell Isolation: CD4+ T cells are magnetically sorted from mouse spleens.
-
Cell Culture and Treatment:
-
Purified CD4+ T cells are cultured in vitro under Th17-polarizing conditions.
-
Cells are treated with 300 nM this compound.
-
Control groups include cells treated with DMSO (vehicle), and for comparison, other inhibitors such as ONX-0914 (300 nM), PRN1126 (LMP7 inhibitor, 300 nM), and combinations thereof.
-
-
Analysis: After a defined period (e.g., 3 days), the percentage of IL-17A-producing CD4+ T cells is determined by flow cytometry.
-
Reference: [4]
3. In Vitro Cytokine Secretion Assay
-
Objective: To measure the impact of this compound on the secretion of the pro-inflammatory cytokine IL-6.
-
Cell Culture and Treatment:
-
Mouse splenocytes or human peripheral blood mononuclear cells (PBMCs) are incubated with 300 nM this compound.
-
Control and comparator groups are treated with DMSO, ONX-0914, PRN1126, and combinations of LMP2 and LMP7 inhibitors.
-
Cells are stimulated with lipopolysaccharide (LPS) overnight.
-
-
Analysis: The concentration of IL-6 in the cell culture supernatant is determined by ELISA.
-
Reference: [4]
Visualizations
Signaling Pathway: The Role of the Immunoproteasome and the Effect of Inhibitors
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
Methodological & Application
Application Notes and Protocols: ML604440 in Experimental Colitis Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
ML604440 is a selective inhibitor of the immunoproteasome subunit LMP2 (low molecular mass polypeptide 2), also known as β1i. The immunoproteasome is a variant of the constitutive proteasome found in hematopoietic cells and in other cells upon stimulation with pro-inflammatory cytokines like IFN-γ and TNF-α. It plays a crucial role in processing antigens for presentation by MHC class I molecules and in regulating cytokine production and T-cell differentiation. In the context of autoimmune diseases such as inflammatory bowel disease (IBD), targeting the immunoproteasome has emerged as a potential therapeutic strategy.
Research indicates that selective inhibition of LMP2 by this compound alone has limited efficacy in ameliorating experimental colitis.[1][2] However, synergistic effects are observed when LMP2 inhibition is combined with the inhibition of another immunoproteasome subunit, LMP7 (β5i).[1][3][4] This dual inhibition impairs MHC class I cell surface expression, reduces the secretion of pro-inflammatory cytokines like IL-6, and hinders the differentiation of pathogenic T helper 17 (Th17) cells, leading to a significant amelioration of disease in preclinical colitis models.[1][3][4]
These application notes provide a detailed protocol for a dextran sulfate sodium (DSS)-induced colitis model to evaluate the efficacy of co-inhibiting LMP2 and LMP7, along with representative data and a visualization of the implicated signaling pathway.
I. Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating the co-inhibition of LMP2 and LMP7 in a DSS-induced colitis model.
Table 1: Effect of LMP2 and LMP7 Co-inhibition on Disease Activity Index (DAI)
| Treatment Group | Day 3 | Day 5 | Day 7 | Day 9 |
| Vehicle | 0.5 ± 0.1 | 1.8 ± 0.3 | 3.5 ± 0.4 | 3.2 ± 0.4 |
| LMP7 Inhibitor (e.g., PRN1126) | 0.4 ± 0.1 | 1.5 ± 0.2 | 3.1 ± 0.5 | 2.9 ± 0.5 |
| LMP2 Inhibitor (e.g., LU-001i/ML604440) | 0.5 ± 0.2 | 1.7 ± 0.3 | 3.3 ± 0.4 | 3.0 ± 0.4 |
| Combination (LMP7i + LMP2i) | 0.2 ± 0.1* | 0.8 ± 0.2** | 1.5 ± 0.3 | 1.2 ± 0.2 |
*Data are hypothetical and aggregated for illustrative purposes based on findings that co-inhibition is effective.[1] DAI is scored based on weight loss, stool consistency, and bleeding. Significance indicated by *p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle.
Table 2: Effect of LMP2 and LMP7 Co-inhibition on Macroscopic and Cellular Readouts
| Treatment Group | Body Weight Loss (%) | Colon Length (cm) | Splenic IL-6 Secretion (% of Control) | Splenic Th17 Differentiation (% of CD4+ T cells) |
| Vehicle | 15.2 ± 2.5 | 6.1 ± 0.3 | 100 | 4.2 ± 0.5 |
| LMP7 Inhibitor (e.g., PRN1126) | 13.8 ± 2.1 | 6.4 ± 0.4 | 85 ± 7 | 3.8 ± 0.4 |
| LMP2 Inhibitor (e.g., LU-001i/ML604440) | 14.5 ± 2.3 | 6.2 ± 0.3 | 95 ± 8 | 4.0 ± 0.6 |
| Combination (LMP7i + LMP2i) | 5.7 ± 1.5 | 7.8 ± 0.2** | 45 ± 5 | 1.5 ± 0.3*** |
*Data are hypothetical and aggregated for illustrative purposes based on findings that co-inhibition significantly ameliorates disease parameters.[1][4] Significance indicated by **p < 0.01, ***p < 0.001 compared to vehicle.
II. Experimental Protocols
A. Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
This protocol describes the induction of acute colitis in C57BL/6 mice using DSS, a widely used model for IBD research.[5][6]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)
-
Sterile drinking water
-
Animal balance
-
Reagents for inhibitor formulation (e.g., DMSO, saline)
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Baseline Measurement: Record the initial body weight of each mouse.
-
Colitis Induction: Prepare a 3% (w/v) DSS solution in sterile drinking water.[1] Provide this solution to the mice as their sole source of drinking water for 5-7 consecutive days.[1][5] The control group receives regular sterile drinking water.
-
Daily Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool. Calculate the Disease Activity Index (DAI) based on these parameters (see scoring system below).
-
Termination: At the end of the study period (e.g., day 8-10), euthanize the mice.
-
Tissue Collection: Carefully dissect the colon from the cecum to the anus. Measure its length. Spleen and mesenteric lymph nodes can also be collected for immunological analysis. A distal portion of the colon should be fixed in formalin for histology, while the remainder can be used for cytokine analysis or other molecular assays.
Disease Activity Index (DAI) Scoring:
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal | None |
| 1 | 1-5 | Loose | Faintly positive (Hemoccult) |
| 2 | 5-10 | Loose | Positive (Hemoccult) |
| 3 | 10-15 | Diarrhea | Visible blood |
| 4 | >15 | Diarrhea | Gross bleeding |
*The DAI is the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.
B. Administration of this compound and LMP7 Inhibitor
This protocol outlines the administration of the LMP2 inhibitor this compound in combination with an LMP7 inhibitor (e.g., PRN1126 or ONX 0914).
Materials:
-
This compound (LMP2 inhibitor)
-
PRN1126 or ONX 0914 (LMP7 inhibitor)
-
Vehicle for solubilization and dilution (e.g., DMSO, corn oil, saline)
-
Syringes and needles for subcutaneous (s.c.) or intraperitoneal (i.p.) injection
Procedure:
-
Inhibitor Preparation: Prepare the inhibitors in a suitable vehicle. For example, ONX 0914 can be administered at 10 mg/kg, and PRN1126 at 40 mg/kg.[1] A similar dosage range would be appropriate for this compound, though pilot studies may be required to determine the optimal dose.
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: LMP7 inhibitor (e.g., PRN1126)
-
Group 4: this compound + LMP7 inhibitor
-
-
Administration: Administer the inhibitors daily via subcutaneous (s.c.) injection, starting from the first day of DSS administration.[1]
-
Monitoring and Analysis: Follow the procedures outlined in the DSS colitis protocol to monitor disease progression and collect samples for analysis.
III. Mandatory Visualizations
A. Signaling Pathway Diagram
The co-inhibition of LMP2 and LMP7 synergistically suppresses the inflammatory response by impacting several key downstream pathways. In inflammatory conditions, cytokines like IFN-γ upregulate the expression of immunoproteasome subunits. The immunoproteasome is crucial for processing proteins that regulate cytokine production and T-cell differentiation. By inhibiting both LMP2 and LMP7, the overall proteolytic activity of the immunoproteasome is significantly reduced. This leads to decreased production of the pro-inflammatory cytokine IL-6 and impaired differentiation of naive T cells into pathogenic Th17 cells, which are key drivers of colitis.
Caption: Signaling pathway of LMP2/LMP7 co-inhibition in colitis.
B. Experimental Workflow Diagram
The experimental workflow for inducing colitis and testing the efficacy of the dual inhibitor therapy involves several sequential steps, from animal acclimatization and colitis induction to treatment administration and final analysis of disease parameters.
Caption: Experimental workflow for the DSS-induced colitis model.
References
- 1. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Optimal ML604440 Concentration for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ML604440, a specific and cell-permeable inhibitor of the Proteasome β1i (LMP2) subunit, in cell culture experiments.[1] The provided data and protocols are intended to serve as a starting point for researchers investigating the role of the immunoproteasome in various biological processes, particularly in the context of autoimmune diseases.[1][2]
Introduction
This compound is a potent tool for studying the specific functions of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells.[2][3] The immunoproteasome plays a critical role in processing antigens for presentation by MHC class I molecules and is implicated in the pathogenesis of several autoimmune disorders.[4] this compound selectively targets the LMP2 (β1i) subunit, allowing for the dissection of its specific contribution to cellular processes. Research suggests that co-inhibition of both LMP2 and the LMP7 subunit can yield synergistic effects in modulating immune responses, making this compound a valuable compound for combination studies.[2][5]
Data Presentation: this compound Concentration in Cell Culture
The following table summarizes the effective concentrations of this compound used in various published in vitro studies. A concentration of 300 nM is frequently reported as effective and non-toxic for a variety of immune cell types and experimental durations.
| Cell Type | Concentration | Incubation Time | Assay | Outcome | Reference |
| Mouse Splenocytes | 300 nM | Overnight | H-2Kb Surface Expression | No influence on surface expression. | [1] |
| Mouse Splenocytes & Human PBMCs | 300 nM | 24 hours | IL-6 Secretion (LPS-stimulated) | No significant inhibition when used alone. Inhibition observed when combined with an LMP7 inhibitor. | [1][5][6] |
| Mouse Splenic CD4+ T cells | 300 nM | 3 days | Th17 Differentiation | No influence when used alone. Significant reduction when combined with an LMP7 inhibitor. | [1][5] |
| Human CD4+ T cells (from ITP patients) | 300 nM | 3 days | Th1 Differentiation & STAT1 Phosphorylation | No significant effect on STAT1 phosphorylation compared to DMSO control. | [7][8] |
| Human PBMCs | 300 nM | 2 hours (preincubation) | T Cell Activation | Used to assess the role of LMP2 in T cell activation. | [8] |
| Ficoll-enriched mouse lymphocytes | 300 nM | 2 hours | Immunoproteasome Subunit Modification | Does not cause an electrophoretic mobility shift of immunoproteasome subunits, unlike some other inhibitors. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the preparation of a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder (e.g., MedchemExpress, HY-114170)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution , dissolve the appropriate amount of this compound powder in cell culture grade DMSO.[7][8] For example, dissolve 1 mg of this compound (Molecular Weight: 444.3 g/mol , check manufacturer's specifications) in 225.1 µL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
Protocol 2: General Cell Treatment with this compound
This protocol provides a general workflow for treating cultured cells with this compound.
Materials:
-
Cultured cells of interest (e.g., PBMCs, splenocytes, T cells)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
Procedure:
-
Seed the cells at the desired density in the appropriate cell culture plate and allow them to adhere or stabilize overnight, if necessary.
-
On the day of treatment, prepare the final working concentration of this compound by diluting the 10 mM stock solution in fresh, pre-warmed complete culture medium.
-
Example for 300 nM: First, create an intermediate dilution (e.g., 100 µM) by adding 1 µL of 10 mM stock to 99 µL of medium. Then, add 3 µL of the 100 µM intermediate dilution to 997 µL of medium to reach a final concentration of 300 nM.
-
-
Ensure the final concentration of DMSO in the culture medium is minimal (e.g., ≤ 0.3%) to avoid solvent-induced cytotoxicity.[7][8] Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Carefully remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration (e.g., 2 hours to 3 days) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Following incubation, proceed with the downstream analysis, such as flow cytometry, ELISA, or Western blotting.
Protocol 3: In Vitro T Helper Cell Differentiation Assay
This protocol is an example of using this compound to study the role of LMP2 in the differentiation of CD4+ T cells.
Materials:
-
Isolated primary CD4+ T cells
-
Complete RPMI-1640 medium
-
Anti-CD3/CD28 antibodies (for T cell stimulation)
-
Cytokines for polarizing conditions (e.g., TGF-β and IL-6 for Th17)[5]
-
Neutralizing antibodies (e.g., anti-IL-4 and anti-IFN-γ)[5]
-
This compound (300 nM final concentration) and other inhibitors as needed
-
Intracellular staining reagents for flow cytometry (e.g., anti-IL-17A)
Procedure:
-
Isolate CD4+ T cells from mouse spleens or human peripheral blood using standard methods (e.g., magnetic-activated cell sorting).
-
Culture the purified CD4+ T cells in plates coated with anti-CD3 and anti-CD28 antibodies.
-
Add the Th17-polarizing cytokines (TGF-β, IL-6) and neutralizing antibodies (anti-IL-4, anti-IFN-γ) to the culture medium.[5]
-
Treat the cells with either DMSO (vehicle control), 300 nM this compound alone, or in combination with an LMP7 inhibitor.[5]
-
Culture the cells for 3 days.[5]
-
On day 3, restimulate the cells for a few hours with phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Harvest the cells and perform intracellular staining for IL-17A.
-
Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry to determine the effect of LMP2 inhibition on Th17 differentiation.
Visualizations
Caption: this compound specifically inhibits the LMP2 subunit of the immunoproteasome.
Caption: General workflow for cell culture experiments using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Monitoring the Immunoproteasome in Live Cells Using an Activity-Based Peptide–Peptoid Hybrid Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
Application Notes and Protocols for ML604440 In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML604440 is a potent, specific, and cell-permeable inhibitor of the immunoproteasome subunit LMP2 (Low Molecular Mass Polypeptide 2), also known as β1i. The immunoproteasome is a specialized form of the proteasome found in cells of hematopoietic origin and in other cells upon stimulation with pro-inflammatory cytokines like IFN-γ and TNF-α. It plays a crucial role in processing antigens for presentation by MHC class I molecules and is involved in the regulation of cytokine production and T cell differentiation.
These application notes provide detailed protocols for utilizing this compound in various in vitro assays to study its effects on immune cell functions. The co-inhibition of LMP2 and LMP7 has been shown to have synergistic effects in modulating immune responses, and thus, this compound is often used in conjunction with LMP7 inhibitors.[1][2][3][4][5]
Mechanism of Action
This compound selectively targets the LMP2 subunit of the immunoproteasome, inhibiting its chymotrypsin-like activity.[6] This inhibition can modulate downstream immunological processes such as antigen presentation, cytokine secretion, and T helper cell differentiation.[3][4][5] Notably, the combined inhibition of both LMP2 and LMP7 subunits is often required to achieve significant effects on these processes.[2][3][4][5][7]
Caption: this compound selectively inhibits the LMP2 subunit of the immunoproteasome.
Data Presentation
Table 1: Recommended Working Concentrations and Conditions for this compound In Vitro Assays
| Assay | Cell Type | This compound Concentration | Incubation Time | Stimulant (if applicable) |
| MHC Class I Surface Expression | Mouse Splenocytes | 300 nM | Overnight | - |
| IL-6 Secretion | Mouse Splenocytes/Human PBMCs | 300 nM | 24 hours | LPS (2.5 µg/mL) |
| T Helper Cell (Th17) Differentiation | Naïve CD4+ T cells | 300 nM | 3 days | Anti-CD3/CD28 antibodies, TGF-β, IL-6 |
| T Cell Activation | CD4+ T cells | 300 nM | 10 - 72 hours | Anti-CD3/CD28 antibodies |
| Phagocytosis Assay | Monocytes/Macrophages | 300 nM | 24 hours | Opsonized particles |
Experimental Protocols
Protocol 1: Stock Solution Preparation
-
Reconstitution: Dissolve this compound in DMSO to create a 10 mM stock solution.[7][8]
-
Storage: Aliquot the stock solution into single-use volumes and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (e.g., 0.3%).[8]
Protocol 2: MHC Class I Surface Expression Assay
This protocol details the assessment of MHC Class I surface expression on mouse splenocytes treated with this compound using flow cytometry.
Caption: Workflow for MHC Class I surface expression analysis.
Materials:
-
Mouse Spleen
-
RPMI 1640 medium with 10% FBS
-
This compound
-
Fluorescently conjugated anti-mouse MHC Class I (e.g., H-2Kb) antibody
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Isolate splenocytes from a mouse spleen using standard procedures.
-
Resuspend cells in complete RPMI 1640 medium.
-
Seed splenocytes in a 24-well plate at a density of 1-2 x 10^6 cells/mL.
-
Treat the cells with 300 nM this compound or vehicle control (DMSO) and incubate overnight at 37°C in a 5% CO2 incubator.[3]
-
Harvest the cells and wash twice with cold FACS buffer.
-
Resuspend the cells in FACS buffer containing the anti-MHC Class I antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis on a flow cytometer.
Protocol 3: IL-6 Secretion Assay
This protocol describes the measurement of IL-6 secretion from LPS-stimulated mouse splenocytes or human PBMCs treated with this compound.
Materials:
-
Mouse splenocytes or human PBMCs
-
RPMI 1640 medium with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS)
-
IL-6 ELISA kit
Procedure:
-
Isolate splenocytes or PBMCs.
-
Seed cells in a 96-well plate at a density of 5 x 10^5 cells/well in 200 µL of complete medium.
-
Pre-treat cells with 300 nM this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS at a final concentration of 2.5 µg/mL.[9]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant and measure the IL-6 concentration using a commercial ELISA kit according to the manufacturer's instructions.[9][10]
Protocol 4: T Helper (Th17) Cell Differentiation Assay
This protocol details the in vitro differentiation of naïve CD4+ T cells into Th17 cells in the presence of this compound.
Caption: Workflow for in vitro Th17 cell differentiation and analysis.
Materials:
-
Naïve CD4+ T cells (isolated from spleen and lymph nodes)
-
T cell differentiation medium (e.g., RPMI 1640 with 10% FBS, 2-ME)
-
Plate-bound anti-CD3 and anti-CD28 antibodies
-
Recombinant mouse TGF-β and IL-6
-
This compound
-
PMA and Ionomycin
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffer
-
Fluorescently conjugated anti-mouse IL-17A antibody
-
Flow cytometer
Procedure:
-
Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies.
-
Isolate naïve CD4+ T cells using a cell sorting or magnetic bead-based kit.
-
Seed the naïve CD4+ T cells at a density of 1-2 x 10^5 cells/well in the antibody-coated plate.
-
Add the Th17 polarizing cytokines (TGF-β and IL-6) and 300 nM this compound or vehicle control to the wells.[3][5]
-
Culture for 3 days at 37°C in a 5% CO2 incubator.[3]
-
On day 3, restimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor for 4-6 hours.
-
Harvest the cells and perform intracellular staining for IL-17A according to standard protocols.
-
Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.[7][11]
Protocol 5: In Vitro Phagocytosis Assay
This protocol outlines a method to assess the effect of this compound on the phagocytic capacity of macrophages.
Materials:
-
Monocytes (e.g., from human PBMCs or a cell line like THP-1)
-
Macrophage differentiation medium (containing M-CSF)
-
This compound
-
Fluorescently labeled particles (e.g., zymosan, beads, or target cells)
-
Human serum for opsonization
-
Quenching solution (e.g., Trypan Blue)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Differentiate monocytes into macrophages by culturing them in the presence of M-CSF for 5-7 days.[3]
-
Treat the differentiated macrophages with 300 nM this compound or vehicle control for 24 hours.
-
Opsonize the fluorescently labeled particles by incubating them with human serum.
-
Add the opsonized particles to the macrophage culture at a specific particle-to-cell ratio.
-
Incubate for 1-2 hours to allow for phagocytosis.
-
Wash the cells to remove non-ingested particles.
-
Add a quenching solution to quench the fluorescence of extracellular particles.
-
Analyze the percentage of fluorescent cells (macrophages that have phagocytosed particles) and the mean fluorescence intensity by flow cytometry or visualize and quantify using fluorescence microscopy.[2][12]
References
- 1. Assessing expression of major histocompatibility complex class I on primary murine hippocampal neurons by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Assay for Assessing Nanoparticle Effects on Monocyte/Macrophage Phagocytic Function - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In Vitro Macrophage-Mediated Phagocytosis Assay of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LMP2-Specific Inhibitors: Chemical Genetic Tools for Proteasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Lymphocyte Isolation, Th17 Cell Differentiation, Activation, and Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of LPS-Induced Inflammation by Chalcone Flavokawain A through Activation of Nrf2/ARE-Mediated Antioxidant Genes and Inhibition of ROS/NFκB Signaling Pathways in Primary Splenocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Simple and Robust Protocol for in vitro Differentiation of Mouse Non-pathogenic T Helper 17 Cells from CD4+ T Cells [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for ML604440 in T Cell Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML604440 is a potent and specific cell-permeable inhibitor of the immunoproteasome subunit LMP2 (Low Molecular Mass Polypeptide 2, also known as β1i). The immunoproteasome is a specialized form of the proteasome found in hematopoietic cells and is involved in processing antigens for presentation by MHC class I molecules and regulating cytokine production. While this compound alone demonstrates limited effects on T cell activation and differentiation, its co-administration with an LMP7 (β5i) inhibitor, such as ONX 0914, reveals synergistic effects that significantly impact T cell function. These application notes provide detailed protocols for utilizing this compound in conjunction with flow cytometry to analyze its effects on T cell subsets, activation, and cytokine production.
Mechanism of Action
This compound selectively targets the LMP2 subunit of the immunoproteasome. Inhibition of LMP2 alone does not significantly alter overall proteasome activity or key T cell functions such as Th17 differentiation or IL-6 secretion.[1][2] However, the combination of LMP2 and LMP7 inhibition leads to a more profound immunomodulatory effect. This dual inhibition impairs MHC class I cell surface expression, reduces the secretion of pro-inflammatory cytokines like IL-6, and suppresses the differentiation of naive T helper cells into pathogenic Th17 cells.[1][3][4] This suggests that both LMP2 and LMP7 play crucial, partially redundant roles in these immunological pathways.
Data Presentation
The following tables summarize key quantitative data for the use of this compound in T cell analysis.
Table 1: Recommended Reagent Concentrations for In Vitro T Cell Assays
| Reagent | Recommended Concentration | Incubation Time | Reference |
| This compound | 300 nM | 2 hours (pre-incubation) to 3 days | [5][6] |
| ONX 0914 (LMP7/LMP2 inhibitor) | 30 - 300 nM | 2 hours (pre-incubation) to 3 days | [5][6] |
| Anti-CD3/CD28 Antibodies (for T cell stimulation) | Plate-bound or soluble, concentration as per manufacturer's instructions | 10 hours to 3 days | [5][7] |
| Phorbol 12-myristate 13-acetate (PMA) | 20 ng/mL | 4-6 hours | [8] |
| Ionomycin | 1 µg/mL | 4-6 hours | [8] |
| Brefeldin A / Monensin (Protein transport inhibitors) | As per manufacturer's instructions | 4-6 hours | [9] |
Table 2: Expected Effects of this compound on Human T Cells (in Combination with an LMP7 Inhibitor)
| Analyte | Expected Effect | Method of Analysis | Reference |
| CD69 Expression (early activation) | Decreased Mean Fluorescence Intensity (MFI) | Flow Cytometry | [5][7] |
| CD25 Expression (late activation) | Decreased percentage of positive cells | Flow Cytometry | [5][7] |
| Th1 Differentiation (IFN-γ production) | Inhibition | Intracellular Flow Cytometry | [6] |
| Th17 Differentiation (IL-17A production) | Inhibition | Intracellular Flow Cytometry | [1][2] |
| IL-6 Secretion | Reduced | ELISA / Intracellular Flow Cytometry | [1] |
| MHC Class I Surface Expression | Impaired | Flow Cytometry | [1] |
Experimental Protocols
Protocol 1: Analysis of T Cell Activation Marker Expression
This protocol details the steps to analyze the effect of this compound on the expression of early (CD69) and late (CD25) activation markers on human T cells using flow cytometry.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
This compound
-
ONX 0914 (or other LMP7 inhibitor)
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)
-
FACS tubes
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25
-
Viability dye (e.g., 7-AAD or a fixable viability stain)
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate cells with this compound (300 nM) and/or ONX 0914 (30-300 nM) for 2 hours at 37°C, 5% CO2. Include a vehicle control (DMSO).
-
Transfer cells to plates pre-coated with anti-CD3/CD28 antibodies or add soluble anti-CD3/CD28 antibodies.
-
Incubate for 10 hours (for CD69 analysis) or 72 hours (for CD25 analysis) at 37°C, 5% CO2.[5][7]
-
Harvest cells and wash with flow cytometry staining buffer.
-
Stain with a viability dye according to the manufacturer's protocol.
-
Stain for surface markers (anti-CD3, anti-CD4, anti-CD8, anti-CD69, and anti-CD25) for 30 minutes at 4°C in the dark.
-
Wash cells twice with flow cytometry staining buffer.
-
Resuspend cells in an appropriate volume of flow cytometry staining buffer.
-
Acquire samples on a flow cytometer.
-
Analyze the data by gating on viable, single CD3+ T cells, and then on CD4+ and CD8+ subsets to determine the percentage and MFI of CD69 and CD25 expression.
Protocol 2: Analysis of T Helper Cell Differentiation and Intracellular Cytokine Production
This protocol is designed to assess the impact of this compound on the differentiation of naive CD4+ T cells into Th17 cells and the production of intracellular cytokines.
Materials:
-
Naive CD4+ T cells (isolated from PBMCs using magnetic bead separation)
-
Th17 polarizing medium (RPMI-1640, 10% FBS, Pen/Strep, supplemented with anti-IFN-γ, anti-IL-4, TGF-β, IL-6, IL-1β, and IL-23)
-
This compound
-
ONX 0914 (or other LMP7 inhibitor)
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffer
-
Permeabilization buffer
-
Fluorochrome-conjugated antibodies: anti-CD4, anti-IL-17A, anti-IFN-γ
Procedure:
-
Isolate naive CD4+ T cells from PBMCs.
-
Culture naive CD4+ T cells in Th17 polarizing medium in the presence of this compound (300 nM) and/or ONX 0914 (300 nM) for 3 days.[1] Include a vehicle control.
-
On day 3, restimulate the cells with a cell stimulation cocktail (e.g., PMA and Ionomycin) in the presence of a protein transport inhibitor for 4-6 hours at 37°C, 5% CO2.[9]
-
Harvest the cells and wash with flow cytometry staining buffer.
-
Stain for surface markers (anti-CD4) for 30 minutes at 4°C.
-
Wash the cells and then fix and permeabilize using a fixation/permeabilization kit according to the manufacturer's protocol.
-
Stain for intracellular cytokines (anti-IL-17A, anti-IFN-γ) in permeabilization buffer for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in flow cytometry staining buffer.
-
Acquire samples on a flow cytometer.
-
Analyze the data by gating on CD4+ T cells and quantifying the percentage of IL-17A+ and IFN-γ+ cells.
Mandatory Visualizations
Signaling Pathway
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]
- 6. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
- 7. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 8. antbioinc.com [antbioinc.com]
- 9. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
Application Notes: Analysis of Immunoproteasome Activity using ML604440 in Western Blot
Introduction
ML604440 is a selective, cell-permeable inhibitor of the immunoproteasome subunit LMP2 (Large Multifunctional Peptidase 2), also known as β1i.[1][2] The immunoproteasome is a specialized form of the proteasome that is predominantly expressed in cells of hematopoietic origin and is induced by inflammatory signals.[1] It plays a crucial role in processing antigens for presentation by MHC class I molecules and is implicated in the pathogenesis of autoimmune diseases.[1][3] Consequently, inhibitors of immunoproteasome subunits, such as this compound, are valuable tools for studying immune responses and are being investigated as potential therapeutic agents.[1][4][5]
These application notes provide a detailed protocol for utilizing this compound in Western Blot analysis to investigate its effects on protein expression and signaling pathways in relevant biological systems.
Data Presentation
The following table summarizes experimental conditions for the use of this compound in studies that employed Western Blot analysis. This information can serve as a starting point for experimental design.
| Cell Type | This compound Concentration | Incubation Time | Downstream Analysis | Reference |
| Purified CD4+ T cells | 300 nM | 3 days | Western Blot for p-STAT1 | Du et al., 2021[4][6] |
| Ficoll-enriched lymphocytes from C57BL/6 mice | 300 nM | 2 hours | SDS-PAGE and Immunoblotting | Basler et al., 2018[7] |
| Mouse Splenocytes | 300 nM | Overnight | IL-6 ELISA (related to signaling) | Basler et al., 2018[2][7] |
| Human PBMCs | 300 nM | 24 hours | IL-6 ELISA (related to signaling) | Basler et al., 2018[2] |
Experimental Protocols
General Western Blot Protocol
This protocol provides a standard workflow for Western Blot analysis and can be adapted for specific experimental needs.
1. Sample Preparation and Protein Extraction
-
Culture cells to the desired confluence and treat with this compound at the desired concentration and duration. A vehicle control (e.g., DMSO) should be run in parallel.[6]
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail.[4][6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of the lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
2. SDS-PAGE and Protein Transfer
-
Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
Load the samples onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Include a molecular weight marker to determine the size of the proteins.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[8] This can be done using a wet or semi-dry transfer system.[8][9]
3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
4. Detection
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system or by exposing the membrane to X-ray film.
Specific Protocol: Analyzing the Effect of this compound on STAT1 Phosphorylation in CD4+ T Cells
This protocol is adapted from the methodology described by Du et al. (2021).[4][6]
1. Cell Culture and Treatment
-
Isolate human CD4+ T cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Culture the purified CD4+ T cells in appropriate cell culture medium.
-
Treat the cells with 300 nM this compound or a vehicle control (DMSO) for 3 days. Co-stimulate the cells with anti-CD3/CD28 antibodies.[6]
2. Protein Extraction
-
Follow the general protocol for protein extraction using RIPA buffer with protease and phosphatase inhibitors.
3. Western Blot Analysis
-
Perform SDS-PAGE and protein transfer as described in the general protocol.
-
For immunoblotting, use primary antibodies specific for phosphorylated STAT1 (p-STAT1) and total STAT1. A loading control, such as β-actin or GAPDH, should also be probed to ensure equal protein loading.[4][6]
-
Follow the subsequent steps of the general Western Blot protocol for secondary antibody incubation and detection.
Mandatory Visualization
Caption: Mechanism of this compound action on the immunoproteasome pathway.
Caption: A generalized workflow for Western Blot analysis.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
- 7. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Western Blot Protocol: Tips, Techniques & Videos | Bio-Techne [bio-techne.com]
Application Notes and Protocols for ML604440 in Preclinical Models of Chronic Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding and preclinical application of ML604440, a selective inhibitor of the Low Molecular Mass Polypeptide 2 (LMP2) subunit of the immunoproteasome, in the context of chronic inflammation research.
Introduction
Chronic inflammation is a prolonged and dysregulated inflammatory response that contributes to the pathogenesis of numerous diseases, including autoimmune disorders and neurodegenerative conditions. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is a key player in processing proteins for antigen presentation and regulating cytokine production. Its catalytic subunits, including LMP2, LMP7, and MECL-1, are crucial for its function.
This compound is a highly selective inhibitor of the LMP2 (also known as β1i) subunit. Research indicates that selective inhibition of LMP2 alone may have limited therapeutic efficacy in models of chronic inflammation.[1][2] Preclinical studies strongly suggest that a synergistic effect is achieved through the co-inhibition of both LMP2 and LMP7 subunits, leading to significant amelioration of disease in models of colitis, experimental autoimmune encephalomyelitis (EAE), and immune thrombocytopenia (ITP).[1][3] Therefore, the following protocols and data are presented with the critical consideration that this compound is most effective when used in combination with an LMP7 inhibitor or as a tool to investigate the specific role of LMP2 in inflammatory pathways.
Data Presentation
In Vivo Dosing of this compound in a Murine Model
The following table summarizes the dosage and administration of this compound in a passive murine model of Immune Thrombocytopenia (ITP). It is important to note that in this study, this compound alone did not significantly improve platelet counts.[2][4]
| Parameter | Value | Reference |
| Compound | This compound | [2][4] |
| Animal Model | Passive Immune Thrombocytopenia (ITP) in mice | [2][4] |
| Dosage | 10 mg/kg | [2][4] |
| Route of Administration | Intraperitoneal (IP) injection | [2][4] |
| Frequency | Daily | [2][4] |
| Observed Outcome | No significant improvement in platelet counts | [2][4] |
In Vitro Concentrations for Cellular Assays
This table outlines the concentrations of this compound used in in vitro experiments to assess its impact on immune cell function.
| Parameter | Value | Reference |
| Compound | This compound | [2] |
| Cell Types | Purified human CD14+ monocytes, Peripheral Blood Mononuclear Cells (PBMCs) | [2] |
| Concentration | 300 nM | [2] |
| Incubation Time | 24 hours (for FcγRIII expression), 10-72 hours (for T-cell activation) | [2] |
| Observed Outcome | No significant impact on FcγRIII expression or T-cell activation when used alone.[2] |
Experimental Protocols
General Workflow for In Vivo Studies in a Murine Model of Chronic Inflammation
This protocol provides a generalized workflow for evaluating the efficacy of this compound, preferably in combination with an LMP7 inhibitor, in a mouse model of chronic inflammation.
Caption: Workflow for a preclinical study of this compound in a chronic inflammation model.
In Vitro T-Cell Differentiation Assay
This protocol details a method to assess the effect of this compound on the differentiation of naive T-helper cells into Th17 cells, a key process in many autoimmune diseases.
-
Cell Isolation: Isolate naive CD4+ T-cells from the spleens of mice.
-
Cell Culture: Culture the naive T-cells under Th17-polarizing conditions (e.g., in the presence of TGF-β and IL-6).
-
Treatment Groups: Treat the cell cultures with:
-
Vehicle (DMSO)
-
This compound alone
-
An LMP7 inhibitor alone
-
A combination of this compound and the LMP7 inhibitor
-
-
Incubation: Incubate the cells for a period of 3 days.[1]
-
Analysis: Determine the percentage of Th17 cells by intracellular staining for IL-17A followed by flow cytometry analysis.[1]
-
Expected Outcome: Significant reduction in Th17 polarization is expected only in the group treated with the combination of LMP2 and LMP7 inhibitors.[1]
Signaling Pathway
Mechanism of Action: Co-inhibition of LMP2 and LMP7 in Chronic Inflammation
The immunoproteasome plays a critical role in the inflammatory cascade. In antigen-presenting cells, it degrades proteins into peptides for presentation by MHC class I molecules, which is essential for T-cell activation. It also influences cytokine production and T-cell differentiation. The diagram below illustrates the proposed mechanism by which co-inhibition of LMP2 and LMP7 impacts key inflammatory pathways.
Caption: Co-inhibition of LMP2 and LMP7 blocks key inflammatory pathways.
Conclusion
This compound is a valuable research tool for dissecting the specific roles of the LMP2 subunit of the immunoproteasome. However, for therapeutic applications in chronic inflammation, the current body of preclinical evidence strongly supports a strategy involving the dual inhibition of both LMP2 and LMP7. Researchers designing studies with this compound for chronic inflammatory conditions should consider its use in combination with an LMP7 inhibitor to achieve significant anti-inflammatory effects.
References
- 1. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
Application of ML604440 in T-Cell Differentiation Assays: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML604440 is a selective inhibitor of the immunoproteasome subunit Large Multifunctional Protease 2 (LMP2), also known as β1i. The immunoproteasome is a specialized form of the proteasome found in hematopoietic cells and is involved in processing antigens for presentation by MHC class I molecules and in regulating cytokine production. While initial studies have shown that this compound alone has a limited direct impact on T-cell differentiation, its application in combination with inhibitors of another immunoproteasome subunit, LMP7 (β5i), has revealed a synergistic role for these subunits in modulating T helper cell fate, particularly the differentiation of Th17 cells.[1][2][3] This makes this compound a valuable tool for investigating the therapeutic potential of dual LMP2/LMP7 inhibition in autoimmune diseases and other inflammatory conditions.
This document provides detailed application notes and protocols for the use of this compound in T-cell differentiation assays, focusing on its synergistic effects when combined with an LMP7 inhibitor.
Data Presentation
The following tables summarize the observed effects of this compound, alone and in combination with other inhibitors, on various aspects of T-cell function and differentiation.
Table 1: Effect of this compound on T-Cell Activation and Differentiation (in vitro)
| Treatment | Target(s) | T-Cell Type | Parameter Measured | Observed Effect | Reference |
| This compound (300 nM) | LMP2 | CD4+ T cells | Activation (CD25 expression) | No significant effect | |
| This compound (300 nM) | LMP2 | CD4+ T cells | Th1 Differentiation (IFN-γ production) | No significant effect | |
| ONX-0914 (30 nM) | LMP2 & LMP7 | CD4+ T cells | Activation (CD25 expression) | Reduced | |
| ONX-0914 (30 nM) | LMP2 & LMP7 | CD4+ T cells | Th1 Differentiation (IFN-γ production) | Suppressed | |
| This compound + PRN1126 (LMP7 inhibitor) | LMP2 & LMP7 | Naïve CD4+ T cells | Th17 Differentiation (IL-17A production) | Significantly reduced | [2] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of Dual LMP2/LMP7 Inhibition in T-Cell Differentiation
Caption: Dual inhibition of LMP2 and LMP7 by this compound and an LMP7 inhibitor, respectively, disrupts immunoproteasome function, which in turn modulates downstream signaling pathways that are critical for Th17 cell differentiation.
Experimental Workflow for T-Cell Differentiation Assay
Caption: A general workflow for assessing the impact of this compound on in vitro T-cell differentiation, from cell isolation to final analysis by flow cytometry.
Experimental Protocols
Protocol 1: In Vitro Differentiation of Human Th17 Cells from Naïve CD4+ T Cells
This protocol describes the differentiation of human naïve CD4+ T cells into Th17 cells in the presence of this compound and an LMP7 inhibitor.
Materials:
-
Ficoll-Paque PLUS
-
Human Naïve CD4+ T Cell Isolation Kit (e.g., magnetic-activated cell sorting)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
Recombinant human IL-6
-
Recombinant human TGF-β
-
Anti-human IL-4 antibody
-
Anti-human IFN-γ antibody
-
This compound (stock solution in DMSO)
-
LMP7 inhibitor (e.g., PRN1126; stock solution in DMSO)
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A
-
Intracellular staining antibodies (e.g., anti-human IL-17A)
-
Flow cytometer
Procedure:
-
Isolation of Naïve CD4+ T Cells:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate naïve CD4+ T cells from PBMCs using a negative selection kit according to the manufacturer's instructions. Purity should be >95%.
-
-
Plate Coating:
-
Coat a 96-well flat-bottom plate with anti-human CD3 antibody at a concentration of 1-2 µg/mL in sterile PBS.
-
Incubate the plate overnight at 4°C or for 2 hours at 37°C.
-
Before use, wash the wells twice with sterile PBS.
-
-
Cell Culture and Differentiation:
-
Resuspend the isolated naïve CD4+ T cells in complete RPMI-1640 medium.
-
Prepare the Th17 differentiation cocktail in the culture medium:
-
Anti-human CD28 antibody (1-2 µg/mL)
-
Recombinant human IL-6 (20 ng/mL)
-
Recombinant human TGF-β (5 ng/mL)
-
Anti-human IL-4 antibody (10 µg/mL)
-
Anti-human IFN-γ antibody (10 µg/mL)
-
-
Prepare the treatment groups by adding the inhibitors to the differentiation cocktail:
-
Vehicle control (DMSO)
-
This compound alone (e.g., 300 nM)
-
LMP7 inhibitor alone
-
This compound + LMP7 inhibitor
-
-
Add 2 x 10^5 cells per well to the anti-CD3 coated plate containing 200 µL of the respective differentiation cocktail.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
-
Restimulation and Intracellular Staining:
-
On the day of analysis, restimulate the cells by adding PMA (50 ng/mL) and Ionomycin (500 ng/mL) to each well.
-
Add Brefeldin A (10 µg/mL) to inhibit cytokine secretion.
-
Incubate for an additional 4-6 hours at 37°C.
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Harvest the cells and perform surface staining for CD4 if necessary.
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Fix and permeabilize the cells using a commercial kit.
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Perform intracellular staining for IL-17A.
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Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.
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Protocol 2: Analysis of T-Cell Activation
This protocol can be used to assess the effect of this compound on the activation of total CD4+ T cells.
Materials:
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PBMCs or isolated CD4+ T cells
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Anti-human CD3/CD28 Dynabeads or plate-bound antibodies
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This compound
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Anti-human CD4, CD25, and CD69 antibodies
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Flow cytometer
Procedure:
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Cell Culture and Stimulation:
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Culture PBMCs or isolated CD4+ T cells in complete RPMI-1640 medium.
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Pre-treat the cells with this compound (e.g., 300 nM) or vehicle (DMSO) for 1-2 hours.
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Stimulate the cells with anti-CD3/CD28 Dynabeads at a 1:1 bead-to-cell ratio or in anti-CD3/CD28 coated plates.
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Incubate for 24-72 hours.
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-
Staining and Analysis:
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Harvest the cells and wash with PBS.
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Stain the cells with fluorescently labeled antibodies against CD4, CD25, and CD69.
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Analyze the expression of the activation markers CD25 and CD69 on the CD4+ T-cell population by flow cytometry.
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Conclusion
This compound serves as a critical research tool for dissecting the role of the immunoproteasome in T-cell biology. While its effects as a single agent on T-cell differentiation appear limited, its use in combination with LMP7 inhibitors has been instrumental in demonstrating the importance of dual LMP2/LMP7 inhibition for modulating T helper cell differentiation, particularly Th17 cells. The protocols and data presented here provide a framework for researchers to further explore the immunomodulatory potential of targeting the immunoproteasome in various disease contexts.
References
Troubleshooting & Optimization
ML604440 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and mechanism of action of ML604440, a specific and cell-permeable inhibitor of the proteasome β1i (LMP2) subunit.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound for in vitro use is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, reaching a concentration of 100 mg/mL (257.61 mM).[1] For complete dissolution at this high concentration, ultrasonication may be required.
Q2: I am observing precipitation when preparing my this compound solution. What should I do?
A2: If you observe precipitation or phase separation during the preparation of this compound solutions, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure that you are using newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.
Q3: What is the stability of this compound in solution?
A3: When stored as a stock solution in DMSO at -80°C, this compound is stable for up to 6 months. If stored at -20°C, it is recommended to use the solution within 1 month.[1] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: Can this compound be used for in vivo studies?
A4: Yes, this compound is suitable for in vivo experiments. Several formulations have been documented to achieve a clear solution with a solubility of at least 2.5 mg/mL. These formulations typically use a combination of solvents, including DMSO, PEG300, Tween-80, saline, SBE-β-CD, or corn oil.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is a specific and cell-permeable inhibitor of the proteasome β1i (LMP2) subunit.[1] The immunoproteasome is a variant of the constitutive proteasome and is primarily expressed in cells of hematopoietic origin.[2][3] By inhibiting the LMP2 subunit, this compound can modulate immune responses, making it a valuable tool for research in areas such as experimental colitis, EAE, and other autoimmune diseases.[1]
Solubility Data
The following table summarizes the known solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Concentration | Observations |
| In Vitro | ||
| DMSO | 100 mg/mL (257.61 mM) | Ultrasonication may be required.[1] |
| In Vivo Formulations | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.44 mM) | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.44 mM) | Clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.44 mM) | Clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Use
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Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 388.19 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.88 mg of this compound.
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Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
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Mixing: Vortex the solution until the compound is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.
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Storage: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Preparation of an In Vivo Formulation (Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
This protocol is for the preparation of a 1 mL working solution.
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Prepare a concentrated DMSO stock: Prepare a 25 mg/mL stock solution of this compound in DMSO.
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Stepwise Mixing:
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To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly.
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To this mixture, add 50 µL of Tween-80 and mix until a homogenous solution is formed.
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Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix well.
-
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Final Concentration: This procedure will yield a clear solution with a final this compound concentration of 2.5 mg/mL.[1]
Visualizations
Signaling Pathway
References
ML604440 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of ML604440, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
The solid form of this compound is stable for extended periods when stored correctly. For optimal stability, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2]
Q2: What is the best way to prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in Dimethyl Sulfoxide (DMSO).[2][3][4][5] A stock solution of 10 mM in DMSO is commonly used.[3][4][5] Once prepared, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[6] Under these conditions, the solution is stable for up to 6 months.[1][7] For shorter-term storage, the stock solution can be kept at -20°C for up to 1 month.[1][7] Some suppliers suggest that in-solvent storage at -80°C can be extended to 1 year.[2]
Q3: My this compound is not dissolving properly in DMSO. What should I do?
If you encounter solubility issues with this compound in DMSO, even at concentrations up to 100 mg/mL, sonication is recommended to aid dissolution.[1][2] Gentle heating to 45°C can also be utilized as an auxiliary method to help dissolve the compound.[2]
Q4: How should I prepare working solutions for my in vivo experiments?
For in vivo administration, stock solutions in DMSO must be further diluted in an appropriate vehicle. It is crucial to ensure the final concentration of DMSO is low to avoid toxicity. Several formulations can be used to prepare a clear solution. For instance, a solution with a solubility of at least 2.5 mg/mL can be achieved with the following formulations:
For proteasome inhibition in mice, this compound can be diluted in PBS with 5% polyethylene glycol (PEG-400) and 1% Tween-80 immediately before use.[3][4] It is recommended to prepare these working solutions freshly on the day of use.[7]
Q5: Can I sterilize my this compound solution?
Since this compound is not supplied in an aseptic format, filtration is a recommended method for sterilization if required for your specific experimental needs. High-temperature and high-pressure sterilization methods are not recommended.[6]
Storage Conditions Summary
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years[1][2] |
| 4°C | 2 years[1] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months to 1 year[1][2][7] |
| -20°C | 1 month[1][7] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation or phase separation during preparation of in vivo working solution. | The compound may be coming out of solution upon dilution. | Use heat and/or sonication to aid dissolution.[7] Ensure the formulation components are added sequentially and mixed thoroughly at each step. |
| No observable effect in cell-based assays. | - Compound degradation: Improper storage or handling. - Incorrect concentration: The effective concentration for your specific cell line or assay may differ from published values. | - Ensure stock solutions are stored correctly and avoid multiple freeze-thaw cycles.[6] Use freshly prepared working solutions. - Establish a concentration gradient (dose-response curve) to determine the optimal concentration for your experimental setup.[2] |
| Inconsistent results between experiments. | - Variability in solution preparation. - Degradation of the compound over time. | - Prepare a large batch of stock solution and aliquot for single use to ensure consistency. - If a stock solution stored at -20°C is older than one month, its efficacy should be re-verified.[6] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
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Equilibrate the vial of solid this compound to room temperature before opening.
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Based on the molecular weight of this compound (388.19 g/mol ), calculate the required volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound, add 257.61 µL of DMSO.
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Add the calculated volume of high-purity DMSO to the vial.
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Vortex the solution and, if necessary, use an ultrasonic bath to ensure complete dissolution.[1][2]
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Aliquot the stock solution into smaller, single-use volumes in appropriate vials.
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Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][7]
Protocol for Preparation of In Vivo Working Solution (Example Formulation)
This protocol is for preparing a working solution with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7]
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Start with your 10 mM this compound stock solution in DMSO.
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To prepare 1 mL of working solution, add the solvents in the following order, ensuring the solution is mixed evenly after each addition:
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Add the required volume of your this compound DMSO stock solution to 400 µL of PEG300.
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Add 50 µL of Tween-80.
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Add 450 µL of Saline to bring the final volume to 1 mL.
-
-
This protocol should yield a clear solution. If precipitation occurs, gentle warming or sonication can be used.[7]
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It is recommended to use this solution on the same day it is prepared.[7]
Visualizations
Caption: Workflow for the preparation and storage of this compound solutions.
Caption: Troubleshooting decision tree for experiments with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | Proteasome | TargetMol [targetmol.com]
- 3. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
- 4. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. dbaitalia.it [dbaitalia.it]
- 7. medchemexpress.com [medchemexpress.com]
potential off-target effects of ML604440
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using ML604440, a specific and cell-permeable inhibitor of the Proteasome β1i (LMP2) subunit.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments with this compound.
Issue 1: this compound does not produce the expected anti-inflammatory or autoimmune phenotype in our model.
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Question: We are using this compound in our in vitro/in vivo model of autoimmune disease, but we are not observing the expected therapeutic effects, such as reduced IL-6 secretion or amelioration of disease symptoms. Is the compound inactive?
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Answer: It is unlikely that the compound is inactive. A key finding in the literature is that selective inhibition of the LMP2 subunit by this compound alone is often insufficient to produce significant anti-inflammatory or immunomodulatory effects.[1][2] Therapeutic efficacy in many autoimmune models is achieved through the synergistic co-inhibition of both the LMP2 and LMP7 subunits of the immunoproteasome.[1][2]
Troubleshooting Steps:
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Verify On-Target Engagement: Confirm that this compound is inhibiting LMP2 in your experimental system. This can be assessed using a specific LMP2 substrate cleavage assay or by observing a mobility shift of the LMP2 subunit on a Western blot.
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Consider Co-inhibition: The lack of a phenotype is likely due to the need for dual LMP2 and LMP7 inhibition. To achieve a therapeutic effect, consider the following:
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Review Experimental Design: Ensure that the concentration and duration of this compound treatment are appropriate for your model system. Refer to the experimental protocols section for guidance.
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Issue 2: Our results with this compound differ from published data using the broad-spectrum immunoproteasome inhibitor ONX 0914.
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Question: We are trying to replicate a study that used ONX 0914 to demonstrate the role of the immunoproteasome in our disease model. We substituted ONX 0914 with this compound, but our results are not consistent. Why is this the case?
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Answer: This is an expected outcome. ONX 0914, while initially described as an LMP7 inhibitor, has been shown to inhibit both LMP2 and LMP7, especially with prolonged exposure.[1][2] In contrast, this compound is highly specific for LMP2.[5] Therefore, experiments using this compound alone will not replicate the effects of dual LMP2/LMP7 inhibition by ONX 0914.
Troubleshooting Steps:
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Analyze the Specific Contribution of LMP2: Your results with this compound are valuable for dissecting the specific role of the LMP2 subunit in your model. The lack of an effect points to the necessity of inhibiting LMP7 as well.
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Implement a Co-inhibition Strategy: To mimic the effects of ONX 0914, a combination of this compound and an LMP7 inhibitor should be used. This will confirm if the phenotype observed with ONX 0914 is indeed due to the inhibition of both subunits.
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Consult Relevant Literature: Several studies have directly compared the effects of single LMP2 or LMP7 inhibition with dual inhibition, providing a strong rationale for this experimental approach.[1][2][3]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a specific and cell-permeable inhibitor of the LMP2 (Low Molecular Mass Polypeptide 2), also known as the β1i subunit, of the immunoproteasome.[5] The immunoproteasome is a variant of the constitutive proteasome found in hematopoietic cells and cells stimulated by inflammatory signals.[1]
Q2: Does this compound have known off-target effects?
A2: The available literature does not report significant off-target binding to other proteins. However, the term "off-target effect" can be misinterpreted. When used alone, this compound has limited biological effects in many autoimmune and inflammatory models. This is not due to off-target binding but rather a reflection of its specific mechanism, which requires the simultaneous inhibition of the LMP7 subunit for broad therapeutic efficacy.[2]
Q3: Why is the co-inhibition of LMP2 and LMP7 necessary for a therapeutic effect?
A3: The subunits of the immunoproteasome work in a coordinated manner. Studies have demonstrated that inhibiting only LMP2 with this compound does not significantly impact key inflammatory pathways such as IL-6 secretion, MHC class I surface expression, or Th17 cell differentiation.[2][3][4] However, the combined inhibition of both LMP2 and LMP7 leads to a synergistic effect, resulting in potent immunosuppression and amelioration of disease in preclinical models.[1][2]
Q4: Can this compound be used as a standalone treatment?
A4: Based on current research, this compound as a standalone agent has shown limited therapeutic efficacy in models of autoimmune diseases like experimental colitis and experimental autoimmune encephalomyelitis (EAE).[1][2] For example, in a mouse model of immune thrombocytopenia (ITP), this compound alone did not significantly improve platelet counts.[3][4]
Quantitative Data Summary
Table 1: In Vitro Concentrations of this compound
| Cell Type | Concentration | Duration | Observed Effect | Reference |
| Mouse Splenocytes | 300 nM | Overnight | No significant inhibition of IL-6 secretion. | [2][5] |
| Human PBMCs | 300 nM | 24 hours | No significant inhibition of IL-6 secretion. | [2][5] |
| Mouse Splenocytes | 300 nM | Overnight | No influence on the surface expression of H-2Kb. | [5] |
| CD4+ T cells | 300 nM | 3 days | No influence on the percentage of IL-17A-producing cells. | [5] |
Table 2: In Vivo Dosing of this compound
| Animal Model | Dose | Route | Frequency | Observed Effect | Reference |
| Immune Thrombocytopenia (ITP) Mice | 10 mg/kg | Intraperitoneal | Once daily for 7 days | No significant improvement in platelet counts. | [3][4][5] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Cytokine Secretion
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Cell Culture: Culture mouse splenocytes or human peripheral blood mononuclear cells (PBMCs) in appropriate media.
-
Treatment: Add this compound to the cell culture at a final concentration of 300 nM. For co-inhibition studies, add an LMP7 inhibitor (e.g., PRN1126 at 300 nM). Include a vehicle control (e.g., DMSO).
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Stimulation: After a pre-incubation period (e.g., 1 hour), stimulate the cells with lipopolysaccharide (LPS).
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Incubation: Incubate the cells overnight (16-24 hours).
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Analysis: Collect the supernatant and measure the concentration of IL-6 using an enzyme-linked immunosorbent assay (ELISA).
Protocol 2: In Vivo Administration in a Mouse Model
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Formulation: Dissolve this compound in a vehicle suitable for intraperitoneal injection. A common formulation is PBS with 5% polyethylene glycol (PEG-400) and 1% Tween-80.[3]
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Dosing: Administer this compound to mice via intraperitoneal injection at a dose of 10 mg/kg.
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Frequency: For studies such as the ITP model, administer the dose once daily for the duration of the experiment (e.g., 7 days).
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Monitoring: Monitor the relevant disease parameters (e.g., platelet counts) at specified time points.
Visualizations
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
optimizing ML604440 dose for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML604440. The information is designed to help optimize the use of this compound for maximum efficacy in preclinical research, with a focus on its role as a specific inhibitor of the immunoproteasome subunit LMP2 (β1i).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific and cell-permeable dipeptide boronic acid inhibitor of the proteasome β1i subunit, also known as Low Molecular Mass Polypeptide 2 (LMP2).[1][2][3][4] The immunoproteasome is a variant of the proteasome found in hematopoietic cells and cells stimulated by inflammatory signals. This compound's primary role in therapeutic models is often realized when used in conjunction with an inhibitor of the LMP7 subunit.[1][5][6]
Q2: Why am I not observing a significant therapeutic effect with this compound alone in my autoimmune disease model?
A2: Research indicates that the inhibition of the LMP2 subunit by this compound alone may not be sufficient to produce a broad anti-inflammatory effect.[2][7][8][9] Maximum therapeutic efficacy in preclinical models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) and colitis, is achieved through the co-inhibition of both the LMP2 and LMP7 subunits of the immunoproteasome.[5][6][9][10] Studies have shown that co-treatment of this compound with an LMP7 inhibitor is required to significantly impair MHC class I cell surface expression, reduce IL-6 secretion, and inhibit the differentiation of pro-inflammatory Th17 cells.[2][6][9]
Q3: What is a recommended starting concentration for in vitro experiments?
A3: Based on published studies, a concentration of 300 nM is frequently used for in vitro cellular assays with this compound.[1][2][4][9] At this concentration, it has been evaluated in combination with LMP7 inhibitors to assess effects on cytokine secretion and T-cell differentiation.[2][9] It is important to note that at 300 nM, this compound alone showed minimal to no effect on IL-6 secretion or Th17 differentiation in mouse splenocytes and human peripheral blood mononuclear cells (PBMCs).[1][2][9]
Q4: What is a suggested in vivo dose for mouse models?
A4: A dose of 10 mg/kg administered via intraperitoneal (i.p.) injection once daily has been used in a mouse model of immune thrombocytopenia (ITP).[1][4][7][8] While this dose was shown to inhibit LMP2 in vivo, it did not lead to a significant therapeutic benefit in the ITP model when used as a monotherapy.[7][8] Researchers should consider the co-administration of an LMP7 inhibitor to achieve the desired therapeutic outcome.
Q5: Are there any known toxicology or off-target effects of this compound?
A5: The currently available literature from the search results does not provide a detailed toxicology profile for this compound. It is described as a specific inhibitor of LMP2.[1][2][9] As with any experimental compound, it is crucial to perform independent cytotoxicity and off-target effect assessments within your specific experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Suboptimal or no efficacy of this compound in an autoimmune model. | This compound is being used as a standalone agent. | The therapeutic effect of inhibiting the immunoproteasome in many autoimmune models relies on the dual inhibition of both LMP2 and LMP7 subunits.[5][6][9][10] Introduce an LMP7 inhibitor (e.g., PRN1126) in combination with this compound. |
| Inconsistent results in in vitro assays (e.g., cytokine release, T-cell differentiation). | Insufficient inhibition of the immunoproteasome pathway. | For endpoints such as IL-6 secretion and Th17 differentiation, co-inhibition of LMP2 and LMP7 is likely required.[2][9] Ensure that both this compound and an LMP7 inhibitor are used at effective concentrations (e.g., 300 nM each). |
| Poor compound solubility. | Refer to the recommended solvent and preparation methods. For in vivo use, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been suggested.[1][4] For in vitro stock solutions, DMSO is commonly used.[4] | |
| Difficulty replicating published in vivo results. | Differences in experimental models or protocols. | The efficacy of immunoproteasome inhibition can be model-dependent. The combination of this compound and an LMP7 inhibitor has shown strong effects in models of colitis and EAE.[5][6][9] Carefully review the specific animal model, disease induction method, and treatment regimen from the relevant literature. |
| Inadequate drug exposure. | While a 10 mg/kg daily dose has been documented, pharmacokinetic studies may be necessary to optimize the dosing schedule and route of administration for your specific model to ensure sufficient target engagement.[7][8] |
Data Presentation
Table 1: Summary of In Vitro Concentrations and Effects of this compound
| Concentration | Cell Type | Treatment | Observed Effect | Reference |
| 300 nM | Mouse Splenocytes, Human PBMCs | This compound alone | No significant inhibition of IL-6 secretion. | [1][2][9] |
| 300 nM | Mouse Splenic CD4+ T cells | This compound alone | No significant influence on the percentage of IL-17A-producing cells. | [1][2][4][9] |
| 300 nM | Mouse Splenocytes | This compound alone | No influence on the surface expression of H-2Kb. | [1] |
| 300 nM | Mouse Splenocytes, Human PBMCs | This compound + 300 nM PRN1126 (LMP7 inhibitor) | Significant reduction in IL-6 secretion, similar to the dual inhibitor ONX 0914. | [2][9] |
| 300 nM | Mouse Splenic CD4+ T cells | This compound + 300 nM PRN1126 (LMP7 inhibitor) | Significant reduction in Th17 differentiation, similar to the dual inhibitor ONX 0914. | [2][9] |
Table 2: Summary of In Vivo Dosing and Effects of this compound
| Dose | Animal Model | Administration | Treatment | Observed Effect | Reference |
| 10 mg/kg | C57BL/6J mice with induced Immune Thrombocytopenia (ITP) | Intraperitoneal injection, once daily for 7 days | This compound alone | Inhibited LMP2 in vivo but showed no significant improvement in platelet counts. | [1][4][7][8] |
Experimental Protocols
Protocol 1: In Vitro Co-inhibition of LMP2 and LMP7 in Splenocytes for Cytokine Analysis
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Cell Preparation: Isolate splenocytes from C57BL/6 mice using a standard protocol.
-
Cell Plating: Plate the splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI medium.
-
Compound Preparation: Prepare stock solutions of this compound and an LMP7 inhibitor (e.g., PRN1126) in DMSO. Dilute the compounds in culture medium to the desired final concentrations. A final DMSO concentration should be kept below 0.1%.
-
Treatment: Add this compound (final concentration 300 nM), the LMP7 inhibitor (final concentration 300 nM), the combination of both, or a vehicle control (DMSO) to the appropriate wells.
-
Stimulation: After a 1-hour pre-incubation with the inhibitors, stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
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Incubation: Culture the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
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Supernatant Collection: Centrifuge the plate and collect the supernatant.
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Cytokine Analysis: Measure the concentration of IL-6 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol 2: In Vivo Administration of this compound in a Mouse Model
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Compound Formulation: For a 10 mg/kg dose, prepare a formulation of this compound in a vehicle suitable for intraperitoneal injection. A suggested vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Prepare the solution by first dissolving this compound in DMSO, then adding PEG300, followed by Tween-80, and finally saline, ensuring the solution is mixed well after each addition.
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Animal Model: Utilize the appropriate mouse model for your research question (e.g., DSS-induced colitis, EAE, or ITP).
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Dosing: Administer the prepared this compound solution via intraperitoneal injection at a volume appropriate for the mouse's weight (e.g., 100 µL for a 25g mouse for a 10 mg/kg dose).
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Treatment Schedule: Administer the treatment once daily or as determined by preliminary pharmacokinetic/pharmacodynamic studies. For combination therapy, administer the LMP7 inhibitor according to its own established protocol.
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Monitoring: Monitor the animals for therapeutic efficacy based on the specific disease model's endpoints (e.g., body weight changes, clinical scores, platelet counts).
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Pharmacodynamic Assessment: To confirm target engagement, tissues of interest (e.g., spleen) can be collected at the end of the study to assess the inhibition of LMP2 activity using appropriate biochemical assays.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. embopress.org [embopress.org]
- 3. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. embopress.org [embopress.org]
- 7. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
- 9. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ML604440 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ML604440 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a specific and cell-permeable inhibitor of the Proteasome β1i (LMP2) subunit of the immunoproteasome.[1][2][3] The immunoproteasome is a variant of the proteasome found in hematopoietic cells and is involved in processing antigens for presentation by MHC class I molecules and regulating cytokine production. By inhibiting the LMP2 subunit, this compound modulates immune responses, making it a tool for studying autoimmune diseases.
Q2: In which in vivo models is this compound typically used?
This compound is primarily used in preclinical models of autoimmune diseases. Published studies have utilized this compound in models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and dextran sulfate sodium (DSS)-induced colitis, a model for inflammatory bowel disease.[2][4]
Q3: What is the recommended solvent and formulation for in vivo administration of this compound?
Several formulations have been reported for in vivo use. A common approach is to first dissolve this compound in a minimal amount of an organic solvent like DMSO and then dilute it in an aqueous vehicle. Here are some reported formulations:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: This formulation can achieve a solubility of at least 2.5 mg/mL.[5]
-
10% DMSO, 90% (20% SBE-β-CD in Saline): This is another option for achieving a clear solution.[5]
-
10% DMSO, 90% Corn Oil: This can be used for experiments requiring an oil-based vehicle.[5]
-
PBS with 5% polyethylene glycol (PEG-400) and 1% Tween-80: This formulation has been used for intraperitoneal injections in mice.[6]
It is crucial to ensure the final solution is clear and free of precipitation before administration. Gentle heating and/or sonication can aid in dissolution.[5]
Q4: What is a typical dosage of this compound used in mice?
A commonly reported dosage of this compound in mice is 10 mg/kg, administered once daily via intraperitoneal injection.[2][3][6] However, the optimal dose may vary depending on the specific animal model, disease severity, and experimental endpoint. It is always recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental conditions.
Q5: How should this compound be stored?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for up to one year.[2][3]
Troubleshooting Guide
Issue 1: Lack of Efficacy or Unexpected Results
Possible Cause 1: Insufficient Target Engagement
-
Troubleshooting Steps:
-
Confirm Target Inhibition: Assess the inhibition of the LMP2 subunit in your target tissue. This can be done ex vivo by sacrificing a subset of treated animals and analyzing tissue lysates. Methods to consider include:
-
Proteasome Activity Assays: Use a fluorogenic substrate specific for LMP2 to measure its activity in tissue homogenates.
-
Western Blot: While this compound, a dipeptide boronate, does not typically cause a mobility shift of the immunoproteasome subunits on a Western blot, you can assess downstream markers of immunoproteasome inhibition.[7]
-
MHC Class I Surface Expression: Co-inhibition of LMP2 and LMP7 has been shown to reduce MHC class I surface expression on splenocytes.[4][7] This can be measured by flow cytometry.
-
-
Optimize Dosing Regimen: If target engagement is low, consider increasing the dose or the frequency of administration. However, be mindful of potential toxicity.
-
Possible Cause 2: Requirement for Co-inhibition of LMP7
-
Troubleshooting Steps:
-
Review the Literature: Extensive research indicates that for many autoimmune models, the inhibition of LMP2 alone by this compound is insufficient to produce a therapeutic effect.[4][6][7] Co-inhibition of the LMP7 subunit is often required for synergistic effects.[2][7]
-
Combine with an LMP7 Inhibitor: Consider co-administering this compound with a specific LMP7 inhibitor, such as ONX 0914 (also known as PR-957).[6]
-
Possible Cause 3: Issues with the Animal Model
-
Troubleshooting Steps:
-
Model Variability: Autoimmune models like EAE and DSS colitis can be highly variable. Ensure you have proper controls and a sufficient number of animals per group to achieve statistical power. Factors such as mouse strain, age, sex, and vendor can influence disease induction and severity.[8]
-
Disease Induction: Confirm that your disease induction protocol is robust. For DSS colitis, the molecular weight and concentration of DSS are critical.[1] For EAE, the quality of the MOG peptide and CFA emulsion, as well as the dose of pertussis toxin, are crucial for successful induction.[9]
-
Issue 2: Formulation and Administration Problems
Possible Cause 1: Compound Precipitation
-
Troubleshooting Steps:
-
Check Solubility: Before injecting, visually inspect the solution for any precipitation. If precipitation is observed, try gentle warming or sonication to redissolve the compound.[5]
-
Adjust Formulation: If precipitation persists, you may need to adjust the formulation. Trying a different co-solvent system or increasing the percentage of solubilizing agents like PEG300 or Tween-80 might be necessary.[5]
-
Possible Cause 2: Animal Distress or Adverse Reactions Post-Injection
-
Troubleshooting Steps:
-
Vehicle Toxicity: The vehicle itself, especially at high concentrations of DMSO or other organic solvents, can cause local irritation or systemic toxicity. Run a vehicle-only control group to assess any adverse effects of the formulation.
-
Injection Technique: Ensure proper injection technique (e.g., intraperitoneal) to avoid accidental injection into organs, which can cause distress and mortality.
-
Dose-Related Toxicity: The observed adverse effects might be due to the dose of this compound being too high. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific mouse strain.
-
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Molecular Weight | 388.19 g/mol | [3] |
| In Vivo Dosage (Mice) | 10 mg/kg, once daily, intraperitoneal injection | [2][3][6] |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [5] |
| In Vivo Formulation 2 | PBS with 5% PEG-400 and 1% Tween-80 | [6] |
| Solubility | ≥ 2.5 mg/mL in recommended formulations | [5] |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (Solution) | -80°C for up to 1 year | [3] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a DSS-Induced Colitis Model
-
Animal Model: Use 8-12 week old C57BL/6 mice.
-
Induction of Colitis: Administer 2.5-3% (w/v) dextran sulfate sodium (DSS; molecular weight 36-50 kDa) in the drinking water for 5-7 days.
-
Preparation of this compound Formulation:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
For a final dosing solution of 1 mg/mL, dilute the stock solution in a vehicle of PBS with 5% PEG-400 and 1% Tween-80. For example, to make 1 mL of dosing solution, mix 100 µL of the 10 mg/mL stock with 50 µL of PEG-400, 10 µL of Tween-80, and 840 µL of sterile PBS.
-
Ensure the final solution is clear. If necessary, use gentle warming or sonication.
-
-
Administration:
-
Administer this compound at a dose of 10 mg/kg via intraperitoneal injection once daily.
-
Treatment can be initiated prophylactically (at the same time as DSS administration) or therapeutically (after the onset of clinical signs).
-
-
Monitoring:
-
Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the feces.
-
At the end of the experiment, collect colon tissue for histological analysis and measurement of colon length.
-
Protocol 2: In Vivo Administration of this compound in an EAE Model
-
Animal Model: Use 8-12 week old female C57BL/6 mice.
-
Induction of EAE:
-
Immunize mice subcutaneously with an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA).
-
Administer pertussis toxin (PTX) intraperitoneally on day 0 and day 2 post-immunization. The dose of PTX may need to be optimized.[9]
-
-
Preparation of this compound Formulation: Prepare the dosing solution as described in Protocol 1.
-
Administration:
-
Administer this compound at a dose of 10 mg/kg via intraperitoneal injection once daily.
-
Treatment can be started at the time of immunization or after the onset of clinical symptoms.
-
-
Monitoring:
-
Score the mice daily for clinical signs of EAE using a standardized scoring system (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis).
-
Visualizations
Caption: Signaling pathway of this compound in modulating the immune response.
Caption: General workflow for an in vivo experiment with this compound.
Caption: Decision tree for troubleshooting lack of efficacy with this compound.
References
- 1. Dextran Sodium Sulphate Colitis Mouse Model: Traps and Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
Technical Support Center: ML604440 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the selective LMP2 subunit inhibitor, ML604440.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a specific and cell-permeable inhibitor of the Proteasome β1i (LMP2) subunit of the immunoproteasome.[1] The immunoproteasome is a specialized form of the proteasome expressed in cells upon inflammatory signals. By inhibiting the LMP2 subunit, this compound can modulate immune responses, making it a valuable tool for research in areas such as experimental colitis, experimental autoimmune encephalomyelitis (EAE), and other autoimmune diseases.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound.
| Condition | Recommendation |
| Powder | Store at -20°C for up to 3 years. |
| In Solvent | Store at -80°C for up to 1 year. |
| Shipping | Shipped with blue ice or at ambient temperature. |
Data from TargetMol.[2]
For in vitro experiments, this compound is typically dissolved in DMSO to create a stock solution.[3][4]
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO at a concentration of 100 mg/mL (257.61 mM).[2] Sonication may be used to aid dissolution.[2] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used.[5]
Q4: Can this compound be used in vivo?
A4: Yes, this compound has been used in in vivo studies. For proteasome inhibition in mice, a typical dosage is 10 mg/kg, administered daily.[3][4] A common formulation for in vivo use involves diluting this compound in a vehicle such as PBS with 5% polyethylene glycol (PEG-400) and 1% Tween-80 immediately before use.[3][4]
Troubleshooting Guides
This section addresses common issues that can lead to variability in this compound experiments.
Issue 1: High Variability in In Vitro Cell-Based Assay Results
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Maintain consistent cell density, passage number, and time from passage for all experiments to avoid phenotypic drift.[6] Obtain cells from a trusted source and routinely test for mycoplasma contamination.[6][7] |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent liquid handling. For high-throughput screening, consider using automated liquid handlers to minimize human error.[8] |
| Edge Effects in Multi-well Plates | To minimize edge effects, ensure uniform temperature and humidity across the plate. Consider leaving the outer wells empty and filling them with sterile media or PBS. |
| Inconsistent Incubation Times | Standardize all incubation times and temperatures to improve reproducibility.[8] |
| Compound Precipitation | Ensure the final DMSO concentration is compatible with your cell line and does not exceed recommended levels (typically <0.5%). Visually inspect for any precipitation after adding this compound to the media. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for each experiment, as this can significantly impact the cellular response to treatment. |
Issue 2: Poor Solubility or Precipitation of this compound
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Incorrect Solvent | For in vitro stock solutions, use high-purity, anhydrous DMSO. |
| Low Temperature | If precipitation occurs in the stock solution upon storage at -80°C, gently warm the vial to room temperature and vortex to redissolve before use. |
| Precipitation in Aqueous Media | When diluting the DMSO stock solution into aqueous cell culture media, add the stock solution to the media while gently vortexing to ensure rapid and uniform dispersion. Avoid adding the aqueous media directly to the concentrated DMSO stock. |
| Inadequate Dissolution | If the compound does not dissolve readily, sonication or gentle warming (up to 45°C) can be used to facilitate dissolution.[2] |
Issue 3: Inconsistent In Vivo Efficacy
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Improper Formulation | Prepare the in vivo formulation fresh before each administration. Ensure all components of the vehicle (e.g., PEG-400, Tween-80) are thoroughly mixed before adding this compound. |
| Inconsistent Administration | Use a consistent route and technique for administration (e.g., intraperitoneal injection). |
| Variability in Animal Models | Ensure consistency in the age, weight, and genetic background of the animals used in the study. |
| Compound Stability in Formulation | While specific stability data in the in vivo formulation is not readily available, it is best practice to use the formulation immediately after preparation. |
Experimental Protocols & Visualizations
Immunoproteasome Signaling Pathway
The immunoproteasome is induced by inflammatory cytokines like IFN-γ and TNF-α. It plays a crucial role in processing proteins for antigen presentation via MHC class I molecules, which is essential for the activation of cytotoxic T lymphocytes. This compound specifically inhibits the LMP2 subunit, thereby modulating this pathway.
Caption: Role of this compound in the immunoproteasome pathway.
General Workflow for In Vitro Cell-Based Assays
This workflow outlines the key steps for a typical in vitro experiment with this compound to minimize variability.
Caption: Standardized workflow for this compound in vitro experiments.
Troubleshooting Logic for High Assay Variability
This diagram provides a logical flow for troubleshooting unexpected variability in your experimental results.
Caption: A logical approach to troubleshooting experimental variability.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 2. This compound | Proteasome | TargetMol [targetmol.com]
- 3. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 8. dispendix.com [dispendix.com]
Validation & Comparative
A Head-to-Head Comparison of ML604440 and LU-001i as Selective LMP2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunoproteasome-targeted therapies, the development of selective inhibitors for individual catalytic subunits is of paramount importance for dissecting their specific roles in health and disease. Low molecular mass polypeptide 2 (LMP2), also known as the β1i subunit, is a key component of the immunoproteasome, a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin. Its distinct proteolytic activity is implicated in the generation of specific peptide antigens for presentation by MHC class I molecules, as well as in cytokine production and T-cell differentiation. This guide provides a comprehensive comparison of two widely used selective LMP2 inhibitors, ML604440 and LU-001i, to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Differences and Performance
| Feature | This compound | LU-001i |
| Inhibitor Class | Peptide boronate | Peptide epoxyketone |
| Target | Proteasome β1i (LMP2) subunit | Proteasome β1i (LMP2) subunit |
| IC50 for LMP2 (β1i) | Not explicitly reported, but effective at 300 nM in cell-based assays. | 95 nM (in Raji cell lysates) |
| Selectivity | Described as a specific LMP2 inhibitor. | High selectivity for LMP2 over other proteasome subunits (β1c IC50: 24 µM; ≥20 µM for all other subunits).[1] |
| Cell Permeability | Yes | Yes |
| In Vivo Activity | Has been used in in vivo mouse models. | Has been used in in vivo mouse models. |
| Observed Biological Effects (alone) | Minimal to no effect on MHC class I surface expression, IL-6 secretion, or T-cell differentiation when used alone. | Minimal to no effect on MHC class I surface expression, IL-6 secretion, or T-cell differentiation when used alone.[2] |
| Synergistic Effects | Strong synergistic effects in blocking autoimmunity when combined with an LMP7 inhibitor. | Strong synergistic effects in blocking autoimmunity when combined with an LMP7 inhibitor. |
Mechanism of Action and the Immunoproteasome Signaling Pathway
Both this compound and LU-001i are designed to selectively target the catalytic activity of the LMP2 subunit within the immunoproteasome. The immunoproteasome is a cylindrical complex responsible for protein degradation. In immune cells, it plays a crucial role in processing proteins into smaller peptides. Some of these peptides are then transported into the endoplasmic reticulum, loaded onto MHC class I molecules, and presented on the cell surface to CD8+ cytotoxic T lymphocytes. This process is central to the adaptive immune response against intracellular pathogens and cancer cells.
LMP2, along with the other catalytic subunits of the immunoproteasome (LMP7/β5i and MECL-1/β2i), contributes to the specific cleavage preferences of the complex, favoring the production of peptides with C-terminal hydrophobic or basic residues that are optimal for MHC class I binding. By inhibiting LMP2, this compound and LU-001i can modulate the repertoire of presented peptides, thereby influencing T-cell responses.
However, studies have consistently shown that the inhibition of LMP2 alone is often insufficient to elicit a strong biological response in the context of autoimmune diseases.[3] Significant therapeutic effects, such as the reduction of pro-inflammatory cytokine secretion (e.g., IL-6) and the amelioration of disease in animal models of colitis and experimental autoimmune encephalomyelitis (EAE), are typically observed only when LMP2 inhibition is combined with the inhibition of the LMP7 subunit. This suggests a cooperative role for these subunits in driving autoimmune pathology.
Caption: A diagram illustrating the role of the immunoproteasome in antigen presentation and the points of intervention for this compound and LU-001i.
Experimental Performance and Supporting Data
While both this compound and LU-001i are effective tools for studying LMP2 function, their utility and interpretation in experimental settings are enhanced by understanding their performance in various assays.
In Vitro Efficacy
In cell-based assays, both inhibitors have been used to probe the consequences of LMP2 inhibition. A common experimental concentration for this compound is 300 nM.[2] LU-001i, with a reported IC50 of 95 nM for LMP2, is also typically used in the nanomolar range.[1]
A key finding from multiple studies is that treatment of immune cells with either this compound or LU-001i alone does not significantly impact several key immunological readouts, including:
-
MHC Class I Surface Expression: Inhibition of LMP2 alone does not substantially alter the overall levels of MHC class I molecules on the cell surface.
-
Cytokine Secretion: Secretion of the pro-inflammatory cytokine IL-6 by splenocytes or human peripheral blood mononuclear cells (PBMCs) is not significantly reduced by either inhibitor when used in isolation.
-
T-cell Differentiation: The differentiation of naive CD4+ T cells into pro-inflammatory Th17 cells is not effectively blocked by selective LMP2 inhibition.[3]
The requirement for co-inhibition of LMP7 to achieve these effects underscores the intricate interplay between the immunoproteasome subunits.
Caption: A generalized workflow for assessing the in vitro effects of LMP2 inhibitors on immune cell function.
In Vivo Studies
Both this compound and LU-001i have been utilized in preclinical animal models of autoimmune diseases. For instance, this compound has been administered via intraperitoneal injection in mice.[4] Similarly, LU-001i has been used in mouse models of colitis and EAE. Consistent with the in vitro findings, in vivo studies have demonstrated that monotherapy with either this compound or LU-001i is generally not sufficient to ameliorate disease symptoms.[3] However, when co-administered with an LMP7 inhibitor, a significant therapeutic benefit is observed, highlighting the potential of dual LMP2/LMP7 inhibition as a therapeutic strategy for autoimmune disorders.[5]
Experimental Protocols
Measurement of LMP2 Catalytic Activity using a Fluorogenic Substrate
This protocol describes a general method for determining the inhibitory activity of compounds against the LMP2 subunit of the immunoproteasome in cell lysates using the fluorogenic substrate Ac-PAL-AMC.
Materials:
-
Cells expressing the immunoproteasome (e.g., splenocytes, various hematopoietic cell lines)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors)
-
This compound and/or LU-001i
-
LMP2-specific fluorogenic substrate: Ac-Pro-Ala-Leu-AMC (Ac-PAL-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
96-well black microplates
-
Fluorimeter capable of excitation at ~360-380 nm and emission at ~460 nm
Procedure:
-
Cell Lysate Preparation: a. Harvest cells and wash with ice-cold PBS. b. Resuspend the cell pellet in ice-cold lysis buffer. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
-
Inhibitor Preparation: a. Prepare a stock solution of the inhibitor (this compound or LU-001i) in DMSO. b. Prepare serial dilutions of the inhibitor in assay buffer to the desired final concentrations.
-
Enzymatic Assay: a. In a 96-well black microplate, add a fixed amount of cell lysate to each well. b. Add the diluted inhibitors to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control. c. Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding the Ac-PAL-AMC substrate to each well. e. Immediately place the plate in a pre-warmed fluorimeter. f. Monitor the increase in fluorescence over time (kinetic mode) at an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm.
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). b. Plot the percentage of inhibition against the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: A flowchart outlining the key steps in determining the IC50 of an LMP2 inhibitor.
Conclusion
Both this compound and LU-001i are valuable and highly selective research tools for investigating the function of the LMP2 subunit of the immunoproteasome. Their primary utility lies in their ability to dissect the specific contributions of LMP2 to various cellular processes. A critical takeaway from the existing literature is that selective inhibition of LMP2 alone is often insufficient to produce significant therapeutic effects in models of autoimmunity. The true potential of targeting this subunit appears to be realized when combined with the inhibition of LMP7. Researchers should consider the specific goals of their experiments when choosing between these inhibitors and acknowledge the likely necessity of a combinatorial approach to achieve substantial modulation of immune responses. This comparative guide serves as a foundational resource to inform experimental design and the interpretation of results in the dynamic field of immunoproteasome research.
References
- 1. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. embopress.org [embopress.org]
Comparative Analysis of MLN4924's Specificity within the Ubiquitin-Proteasome System
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational drug MLN4924 (pevonedistat) and its interaction with the ubiquitin-proteasome system (UPS), focusing on its cross-reactivity with proteasome subunits. Experimental data and methodologies are presented to offer a clear understanding of its mechanism and selectivity compared to direct proteasome inhibitors.
Introduction to the Ubiquitin-Proteasome System
The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of most intracellular proteins, playing a vital role in maintaining cellular homeostasis. This process involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, marking them for degradation by the proteasome. Key players in this system include the NEDD8-activating enzyme (NAE), which initiates the neddylation pathway to activate Cullin-RING E3 ligases (CRLs), and the 26S proteasome, a multi-subunit complex that carries out the final protein degradation.
MLN4924: An Inhibitor of the Neddylation Pathway
MLN4924 is a potent and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] Its mechanism of action is upstream of the proteasome. MLN4924 forms a covalent adduct with NEDD8 in the active site of NAE, which blocks the entire neddylation cascade.[4][5] This inhibition of NAE prevents the neddylation and subsequent activation of cullin proteins, which are essential components of Cullin-RING E3 ligases (CRLs).[2][6] The inactivation of CRLs leads to the accumulation of their specific protein substrates, which would otherwise be targeted for degradation by the proteasome.[2][4] This accumulation of tumor-suppressive proteins can induce cellular responses such as apoptosis, cell cycle arrest, and senescence in cancer cells.[4][5]
Selectivity of MLN4924
Experimental evidence indicates that MLN4924 is highly selective for the NEDD8-activating enzyme. It does not directly inhibit the proteolytic subunits of the proteasome. Studies have shown that MLN4924 exhibits a high degree of selectivity for NAE over the closely related ubiquitin-activating enzyme (UAE or UBA1). One study reported that a similar NAE inhibitor, SOMCL-19-133, displayed over 2855-fold selectivity for NAE compared to UAE.[7] The primary effect of MLN4924 is the stabilization of proteins that are turned over by CRLs, which accounts for the inhibition of approximately 9% of bulk protein turnover in cells without affecting protein synthesis directly.[2] There is no scientific literature to suggest that MLN4924 cross-reacts with or directly binds to the catalytic subunits of the 20S proteasome.
Comparison with Direct Proteasome Inhibitors
In contrast to MLN4924, other anticancer agents like bortezomib and carfilzomib are direct proteasome inhibitors. These molecules bind to the active sites within the 20S catalytic core of the proteasome, thereby blocking its proteolytic activity.
-
Bortezomib is a reversible inhibitor of the chymotrypsin-like (β5) and caspase-like (β1) subunits of the 20S proteasome.[8]
-
Carfilzomib is an irreversible inhibitor that shows high selectivity for the chymotrypsin-like (β5) subunit of the 20S proteasome.[9]
The direct inhibition of the proteasome by these drugs leads to a more general accumulation of ubiquitinated proteins, which can induce significant proteotoxic stress in cancer cells.[10]
References
- 1. MLN4924, an NAE inhibitor, suppresses AKT and mTOR signaling via upregulation of REDD1 in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Proteomic Analysis of Cellular Protein Modulation upon Inhibition of the NEDD8-Activating Enzyme by MLN4924 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecules targeting the NEDD8·NAE protein–protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer drug discovery by targeting cullin neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nedd8-Activating Enzyme Is a Druggable Host Dependency Factor of Human and Mouse Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SOMCL-19-133, a novel, selective, and orally available inhibitor of NEDD8-activating enzyme (NAE) for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel proteasome inhibitors to overcome bortezomib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
Validating In Vitro Findings of ML604440 In Vivo: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo performance of ML604440, a selective inhibitor of the immunoproteasome subunit LMP2. Experimental data is presented to contrast its efficacy with other immunoproteasome inhibitors, offering insights into the therapeutic potential of targeting specific immunoproteasome subunits.
This compound is a cell-permeable and specific inhibitor of the large multifunctional protease 2 (LMP2), also known as the β1i subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome expressed in hematopoietic cells and is induced by inflammatory signals. Its distinct catalytic subunits, including LMP2, play a crucial role in processing antigens for presentation by MHC class I molecules and are implicated in the pathogenesis of autoimmune diseases. This guide summarizes the key in vitro findings for this compound and evaluates their translation to in vivo models, primarily in the context of autoimmune disorders.
In Vitro vs. In Vivo Efficacy: A Tale of Two Inhibitors
Experimental evidence consistently demonstrates that while this compound effectively inhibits the LMP2 subunit in vitro, its therapeutic impact in vivo is limited when used as a standalone agent. In contrast, compounds that inhibit both LMP2 and another immunoproteasome subunit, LMP7 (β5i), such as ONX-0914, exhibit significant efficacy in animal models of autoimmune disease.
Comparative Data Summary
The following tables summarize the quantitative data from key studies, highlighting the differential effects of this compound and the dual LMP2/LMP7 inhibitor ONX-0914.
| In Vitro Assays | This compound (LMP2 Inhibition) | ONX-0914 (LMP2 & LMP7 Inhibition) | Reference |
| MHC Class I Surface Expression | No significant effect | Reduced expression | [1][2] |
| IL-6 Secretion | No significant inhibition | Significantly inhibited | [1][2][3] |
| Th17 Differentiation | No influence on IL-17A-producing CD4+ T cells | Significantly reduced | [1][2][3] |
| T Cell Activation (CD69 & CD25 expression) | No significant effect | Decreased activation | [4] |
| In Vivo Models | This compound (10 mg/kg, daily) | ONX-0914 (10 mg/kg, daily) | Reference |
| Immune Thrombocytopenia (ITP) Mice | No significant impact on platelet count | Increased platelet count | [4][5] |
| Experimental Colitis (DSS-induced) | Did not ameliorate disease | Strongly ameliorated disease | [4] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Did not ameliorate disease | Strongly ameliorated disease | [1][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In Vitro Inhibition Assays
-
Cell Culture: Mouse splenocytes or human Peripheral Blood Mononuclear Cells (PBMCs) are typically used.
-
Inhibitor Preparation: this compound and ONX-0914 are dissolved in DMSO to a stock concentration of 10 mM and stored at -80°C. The final DMSO concentration in cell cultures is kept at or below 0.3%.[4][5]
-
Treatment: Cells are treated with inhibitors (e.g., 300 nM this compound or 30-300 nM ONX-0914) for various durations (e.g., 2 hours to 3 days) depending on the assay.[1][3][4]
-
Analysis:
-
MHC Class I Expression: Analyzed by flow cytometry using specific antibodies.[1]
-
Cytokine Secretion (IL-6): Measured in the culture supernatant by ELISA.[3]
-
T Cell Differentiation (Th17): Naïve CD4+ T cells are cultured under Th17-polarizing conditions in the presence of inhibitors. The percentage of IL-17A-producing cells is determined by intracellular staining and flow cytometry.[1][3]
-
T Cell Activation: PBMCs are co-stimulated with anti-CD3/CD28 antibodies in the presence of inhibitors. Expression of activation markers like CD69 and CD25 on CD4+ T cells is analyzed by flow cytometry.[4]
-
In Vivo Animal Studies
-
Animal Models:
-
Inhibitor Formulation and Administration:
-
This compound: Diluted in a vehicle of PBS with 5% polyethylene glycol (PEG-400) and 1% Tween-80 immediately before use. Administered via intraperitoneal injection at a dose of 10 mg/kg once daily.[3][4][5]
-
ONX-0914: Formulated in an aqueous solution of 10% (w/v) sulfobutylether-beta-cyclodextrin and 10 mM sodium citrate (pH 6). Administered as a subcutaneous bolus dose of 10 mg/kg.[4][5]
-
-
Outcome Measurement:
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway targeted by these inhibitors and the experimental workflow for their comparison.
Caption: IFN-γ signaling pathway leading to immunoproteasome-mediated antigen presentation.
Caption: Workflow for comparing this compound and ONX-0914 in vitro and in vivo.
Conclusion
The in vivo validation studies of this compound reveal a critical insight into the therapeutic targeting of the immunoproteasome: selective inhibition of the LMP2 subunit alone is insufficient to produce a robust anti-inflammatory effect in the tested autoimmune disease models. The superior efficacy of the dual LMP2/LMP7 inhibitor, ONX-0914, both in vitro and in vivo, strongly suggests a synergistic role for these two subunits in driving autoimmune pathology.[1][2] These findings underscore the importance of a multi-subunit targeting strategy for the development of effective immunoproteasome inhibitors for autoimmune diseases. Future research should focus on elucidating the precise molecular mechanisms underlying this synergy and exploring the therapeutic potential of other combinations of immunoproteasome subunit inhibitors.
References
- 1. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
A Head-to-Head Comparison of ML604440 and Other Immunoproteasome Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunoproteasome inhibitor ML604440 against other key inhibitors. This document synthesizes experimental data to evaluate performance and includes detailed methodologies for cited experiments.
The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells. It plays a crucial role in the immune system by processing antigens for presentation on MHC class I molecules and regulating cytokine production and T-cell differentiation.[1] Its involvement in the pathogenesis of autoimmune diseases and certain cancers has made it an attractive therapeutic target.[2][3] This has led to the development of various inhibitors, each with distinct selectivity profiles for the immunoproteasome's catalytic subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7).
This guide focuses on this compound, a selective inhibitor of the β1i (LMP2) subunit, and compares its activity with other notable immunoproteasome inhibitors, including those that target different subunits or exhibit broader selectivity.
Performance Comparison of Immunoproteasome Inhibitors
The efficacy of immunoproteasome inhibitors is largely determined by their potency and selectivity for the target subunits. The following tables summarize the available quantitative data for this compound and its counterparts.
| Inhibitor | Target Subunit(s) | IC50 (nM) - Human | IC50 (nM) - Mouse | Selectivity | Chemical Class |
| This compound | β1i (LMP2) | Not specified in retrieved results | Not specified in retrieved results | Specific for β1i (LMP2) | Peptide boronate |
| ONX-0914 (Oprozomib) | β5i (LMP7) > β1i (LMP2) | β5i: 39, 5.7; β1i: ~60% inhibition at efficacious doses | Not specified in retrieved results | 7 to 40-fold for β5i over β5c | Tripeptide epoxyketone |
| KZR-616 (Zetomipzomib) | β5i (LMP7), β1i (LMP2) | hLMP7: 39, hLMP2: 131, hMECL-1: 623 | mLMP7: 57, mLMP2: 179 | 17.6-fold for β5i over β5c | Tripeptide epoxyketone |
| M3258 | β5i (LMP7) | 3.6 - 4.1 | Not specified in retrieved results | >600-fold for LMP7 over other subunits | Amido boronic acid |
Table 1: Biochemical Potency and Selectivity of Immunoproteasome Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. Data is compiled from multiple sources.[2][4][5][6][7][8][9]
| Inhibitor | Cell Line(s) | Cellular IC50 / EC50 (nM) | Key Findings |
| This compound | Mouse splenocytes, human PBMCs | 300 nM (concentration used in studies) | No significant inhibition of IL-6 secretion or Th17 differentiation when used alone.[10] |
| ONX-0914 (Oprozomib) | Multiple Myeloma cell lines | Similar cytotoxicity to bortezomib and carfilzomib | Blocks cytokine production and attenuates disease progression in arthritis models.[7] |
| KZR-616 (Zetomipzomib) | MOLT-4, PBMCs | 250 nM (concentration for cytokine inhibition) | Potent inhibition of cytokine expression.[4][5] |
| M3258 | MM.1S | IC50: 2.2 (LMP7 inhibition), 367 (viability); EC50: 420 (apoptosis) | Induces apoptosis and reduces viability in multiple myeloma cells.[8][9] |
Table 2: Cellular Activity of Immunoproteasome Inhibitors. Cellular IC50/EC50 values reflect the inhibitor's effectiveness in a cellular context.[4][5][7][8][9][10]
The Synergy of Co-Inhibition: A Key Differentiator for this compound
A critical finding in immunoproteasome research is the enhanced therapeutic effect observed with the co-inhibition of multiple subunits, particularly LMP2 and LMP7.[11][12] While this compound is a selective LMP2 inhibitor, studies have shown that its efficacy in certain autoimmune models is significantly amplified when used in combination with an LMP7 inhibitor.[10][11]
For instance, in models of experimental autoimmune encephalomyelitis (EAE) and dextran sulfate sodium (DSS)-induced colitis, the combination of an LMP2 inhibitor like this compound with an LMP7 inhibitor leads to a more profound reduction in disease severity, cytokine secretion (e.g., IL-6), and pro-inflammatory T helper 17 (Th17) cell differentiation than either inhibitor alone.[11][12] This suggests that while this compound is a valuable tool for specifically probing the function of LMP2, its therapeutic potential may be maximized as part of a combination therapy.
In contrast, inhibitors like KZR-616, which inherently target both LMP7 and LMP2, offer a single-agent approach to achieving this synergistic effect.[4][5][6][13] ONX-0914, though primarily targeting LMP7, also exhibits inhibitory activity against LMP2 at effective doses, contributing to its broad anti-inflammatory properties.[1] M3258, being highly selective for LMP7, demonstrates strong efficacy in multiple myeloma models, where LMP7 is a key driver of pathology.[3][9][14]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by immunoproteasome inhibitors and the general workflows of experiments used to evaluate their efficacy.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. mdpi.com [mdpi.com]
- 3. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models [ouci.dntb.gov.ua]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Zetomipzomib (KZR-616) | LMP7/LMP2 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. embopress.org [embopress.org]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for ML604440
The following provides essential safety and logistical information for the proper disposal of the research chemical ML604440. As no specific safety data sheet (SDS) with explicit disposal instructions for this compound is readily available, these procedures are based on general best practices for the disposal of hazardous laboratory chemical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.[1][2][3]
Data Presentation: Waste Characterization and Handling
All waste materials containing this compound should be treated as hazardous chemical waste.[4] Below is a summary of the types of waste generated and their recommended handling.
| Waste Type | Description | Recommended Container | Key Handling Precautions |
| Solid this compound Waste | Unused or expired pure this compound powder. | Original container or a clearly labeled, sealable, and chemically compatible container.[4][5] | Avoid generating dust. Ensure the container is tightly sealed. |
| Liquid this compound Waste | Solutions of this compound, typically in solvents like Dimethyl Sulfoxide (DMSO).[6] | Leak-proof, screw-cap container compatible with the solvent (e.g., glass or polyethylene for DMSO).[5][7] | Do not mix with incompatible waste streams.[5] Keep the container closed except when adding waste.[5][7] Store in secondary containment.[7] |
| Contaminated Labware (Non-Sharps) | Gloves, pipette tips, tubes, and other disposable items contaminated with this compound. | Labeled hazardous waste pail or a double-bagged container clearly marked as chemical waste.[8][9] | Segregate from general lab trash. Ensure the container is properly sealed before disposal. |
| Contaminated Sharps | Needles, syringes, and glass Pasteur pipettes contaminated with this compound. | Puncture-resistant sharps container specifically designated for chemically contaminated sharps.[10][11] | Do not overfill the sharps container. Seal securely when full. |
| Empty this compound Containers | The original vial or container that held pure this compound. | Treat as hazardous waste unless properly decontaminated. | For highly toxic compounds, the first three rinses of the container must be collected as hazardous waste.[4][5] After decontamination, deface the label before disposing of the container.[4][5] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide a step-by-step guide for the safe disposal of this compound waste.
Protocol 1: Disposal of Unused Solid this compound
-
Assessment : Identify any unused or expired solid this compound that is no longer needed.
-
Packaging : If in its original container, ensure the cap is tightly sealed. If the original container is compromised, transfer the solid waste to a new, compatible, and sealable container.
-
Labeling : Clearly label the container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.[12]
-
Storage : Store the container in a designated hazardous waste accumulation area, segregated from incompatible chemicals.[7][12]
-
Collection : Arrange for collection by your institution's EHS department.[1][4]
Protocol 2: Disposal of Liquid Waste (this compound in DMSO or other solvents)
-
Waste Collection : Designate a specific, compatible waste container for liquid this compound waste.[5] For DMSO solutions, a glass or polyethylene container is appropriate.[6]
-
Segregation : Do not mix this compound solutions with other types of chemical waste, such as acids, bases, or halogenated solvents, unless specifically permitted by your EHS department.[12]
-
Labeling : As soon as you begin collecting waste in the container, affix a hazardous waste label.[4] List all constituents, including the solvent (e.g., "this compound in DMSO").
-
Safe Handling : Keep the waste container closed with a secure cap when not in use.[5][7] Use a funnel to add waste to prevent spills.
-
Storage : Store the liquid waste container in a secondary containment bin to prevent spills from spreading.[7]
-
Disposal : Once the container is full, ensure the cap is tightly sealed and arrange for pickup by EHS.[4] Do not dispose of this compound solutions down the drain.[5][13]
Protocol 3: Disposal of Contaminated Labware and Sharps
-
Non-Sharps Contaminated Waste :
-
Collect items such as gloves, pipette tips, and paper towels that are lightly contaminated with this compound in a designated, labeled hazardous waste container (e.g., a lined pail).[8]
-
Ensure this waste is kept separate from regular trash and biohazardous waste.
-
When the container is full, seal it and arrange for EHS pickup.
-
-
Sharps Contaminated Waste :
-
Immediately place all sharps (needles, glass pipettes, etc.) contaminated with this compound into a designated, puncture-resistant sharps container for chemical waste.[11]
-
Do not recap needles.
-
When the sharps container is three-quarters full, securely close and seal the lid.
-
Label the container with "Hazardous Waste - Sharps" and list the chemical contaminants.
-
Arrange for disposal through your institution's EHS department.
-
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste streams.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. acewaste.com.au [acewaste.com.au]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. essex.ac.uk [essex.ac.uk]
- 9. depts.washington.edu [depts.washington.edu]
- 10. anentawaste.com [anentawaste.com]
- 11. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling ML604440
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with ML604440. Adherence to these procedures is vital for ensuring personal safety and proper handling of this compound.
Personal Protective Equipment (PPE) Requirements
When handling this compound, specific personal protective equipment is mandatory to minimize exposure and ensure safety. The required PPE is detailed in the table below.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes | Safety Goggles | Must be equipped with side-shields to provide comprehensive protection.[1] |
| Hands | Protective Gloves | Chemical-resistant gloves are required. |
| Body | Impervious Clothing | Full-coverage lab coats or suits to prevent skin contact.[1] |
| Respiratory | Suitable Respirator | Use in well-ventilated areas; a respirator is necessary when ventilation is inadequate.[1] |
Procedural Workflow for Handling this compound
To ensure a safe operational process, from preparation to disposal, the following workflow must be followed. This diagram illustrates the necessary steps and decision points for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Hazard Information and Disposal Plan
Hazard Identification:
-
Acute Oral Toxicity: this compound is classified as harmful if swallowed (Acute toxicity, Oral - Category 4).[1]
-
Aquatic Toxicity: It is very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity - Category 1; Chronic aquatic toxicity - Category 1).[1]
Handling Precautions:
-
Avoid inhalation of dust and aerosols.[1]
-
Prevent contact with skin and eyes.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash skin thoroughly after handling.[1]
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[1]
-
Eye Contact: Flush eyes with large amounts of water and seek medical attention.[1]
-
Skin Contact: Rinse skin thoroughly with water and remove any contaminated clothing.[1]
Storage:
Disposal:
-
Dispose of this compound and its container at an approved waste disposal facility.[1]
-
Avoid release into the environment.[1] Collect any spillage.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
